molecular formula C13H13NO3S B2968834 Carbonic anhydrase inhibitor 22 CAS No. 146533-50-8

Carbonic anhydrase inhibitor 22

货号: B2968834
CAS 编号: 146533-50-8
分子量: 263.31 g/mol
InChI 键: AXTWZRIPELRWHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbonic anhydrase inhibitor 22 is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Benzyloxy)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-phenylmethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWZRIPELRWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Carbonic Anhydrase Inhibitor 22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of Carbonic Anhydrase Inhibitor 22, a potent sulfonamide-based inhibitor with significant selectivity for several human carbonic anhydrase (hCA) isoforms. This document details the available quantitative data, outlines the experimental methodologies for its characterization, and explores the relevant signaling pathways impacted by its inhibitory action.

Quantitative Binding Affinity and Kinetics

This compound, also referred to as Compound 2g in some literature, has demonstrated potent inhibitory activity against several key human carbonic anhydrase isoforms. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

Carbonic Anhydrase IsoformInhibition Constant (Ki)
hCA I762 nM
hCA II20.3 nM
hCA VII8.3 nM
hCA IX17.9 nM
hCA XII10.5 nM

Table 1: Binding Affinity of this compound against Human Carbonic Anhydrase Isoforms.[1][2]

Experimental Protocols

The determination of the binding affinity and kinetics of carbonic anhydrase inhibitors relies on precise and well-established experimental techniques. The following sections detail the methodologies commonly employed for such characterization.

Determination of Inhibition Constant (Ki) using a Stopped-Flow CO₂ Hydrase Assay

The stopped-flow technique is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase and the inhibitory effects of compounds. The assay monitors the CA-catalyzed hydration of carbon dioxide (CO₂).

Principle: The hydration of CO₂ by carbonic anhydrase produces protons, leading to a change in pH. This pH change is monitored spectrophotometrically using a pH indicator dye, and the initial rate of the reaction is measured. The presence of an inhibitor decreases the rate of this reaction, allowing for the calculation of the inhibition constant (Ki).[4][5][6][7]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., TRIS or HEPES) at a specific pH (typically in the physiological range of 7.0-7.5).

    • Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

    • Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water.

    • Prepare a solution of a pH indicator (e.g., phenol red or pyranine) in the assay buffer.[4][5]

  • Instrumentation:

    • An Applied Photophysics stopped-flow instrument or a similar spectrophotometer with rapid mixing capabilities is used.[8]

  • Assay Procedure:

    • One syringe of the stopped-flow apparatus is loaded with the enzyme solution (and varying concentrations of the inhibitor).

    • The second syringe is loaded with the CO₂-saturated solution and the pH indicator.

    • The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at its maximum absorbance wavelength.

    • The initial rates of the reaction are determined from the linear phase of the absorbance change.

  • Data Analysis:

    • The initial velocities are plotted against the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

experimental_workflow_stopped_flow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mixing Rapid Mixing Enzyme->Mixing Inhibitor Inhibitor Solutions Inhibitor->Mixing Substrate CO2-Saturated Solution Substrate->Mixing Indicator pH Indicator Solution Indicator->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Rates Calculate Initial Rates Measurement->Rates IC50 Determine IC50 Rates->IC50 Ki Calculate Ki IC50->Ki cancer_signaling_pathway Hypoxia Hypoxia HIF1 HIF-1 Activation Hypoxia->HIF1 CA9_12 hCA IX/XII Upregulation HIF1->CA9_12 pH_regulation pH Regulation (pHi alkalinization, pHe acidification) CA9_12->pH_regulation Inhibitor22 Carbonic Anhydrase Inhibitor 22 Inhibition Inhibition Inhibitor22->Inhibition Tumor_Growth Tumor Growth, Invasion, Metastasis pH_regulation->Tumor_Growth Inhibition->CA9_12 blocks neuronal_signaling_pathway CA2_7 hCA II / hCA VII Activity pH_Bicarb pH and Bicarbonate Homeostasis CA2_7->pH_Bicarb Inhibitor22 Carbonic Anhydrase Inhibitor 22 Inhibition Inhibition Inhibitor22->Inhibition Receptor_Modulation Modulation of GABA & NMDA Receptors pH_Bicarb->Receptor_Modulation Neuronal_Excitability Neuronal Excitability Receptor_Modulation->Neuronal_Excitability Inhibition->CA2_7 blocks

References

"Carbonic anhydrase inhibitor 22" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Carbonic Anhydrase IX Inhibitors

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-dependent metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Among the 15 human isoforms, carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in healthy tissues. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. By regulating intra- and extracellular pH, CA IX helps cancer cells to survive and proliferate in acidic conditions and facilitates metastasis. This restricted expression profile and its critical role in tumorigenesis make CA IX a prime target for the development of novel anticancer therapies. This guide provides a detailed overview of the structure-activity relationships (SAR) for key classes of CA IX inhibitors, experimental protocols for their evaluation, and logical workflows for their characterization.

Core Chemical Scaffolds and Structure-Activity Relationships

The development of CA IX inhibitors has predominantly focused on two major chemical scaffolds: the classical sulfonamides and the non-classical coumarins.

Sulfonamide-Based Inhibitors

The sulfonamides represent the most established class of CA inhibitors. Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction.

Key SAR Insights:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is the essential zinc-binding group (ZBG) and is indispensable for high-affinity inhibition. Modification or replacement of this group typically leads to a significant loss of activity.

  • Aromatic/Heterocyclic Scaffold: The sulfonamide group is usually attached to an aromatic or heterocyclic ring system. The nature of this ring system significantly influences the inhibitory potency and isoform selectivity.[1] The electronic properties of the scaffold can modulate the acidity of the sulfonamide protons, affecting binding affinity.[1]

  • Substituents on the Scaffold (The "Tail" Approach): The primary determinant of isoform selectivity lies in the substituents, or "tails," attached to the scaffold.[2] These tails extend from the active site and interact with amino acid residues in the middle and outer rims of the catalytic pocket. Since these residues vary among CA isoforms, designing tails that exploit these differences is the principal strategy for achieving selectivity. For instance, bulky substituents can enhance affinity and selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.

G Figure 1: General SAR Principles for Sulfonamide-Based CA Inhibitors cluster_0 Sulfonamide Inhibitor Core Structure cluster_1 Interaction with CA Active Site Scaffold Scaffold ZBG SO2NH2 (Zinc Binding Group) Scaffold->ZBG Essential for Activity Tail R (Tail Group) Scaffold->Tail Modulates Potency & Selectivity ActiveSite Active Site Pocket Scaffold->ActiveSite Zn Zn(II) Ion ZBG->Zn Coordinates Rim Isoform-Specific Residues (Rim) Tail->Rim Interacts with G Figure 2: Mechanism of Action for Coumarin-Based CA Inhibitors Coumarin Coumarin Prodrug ActiveSite CA Active Site (with Esterase Activity) Coumarin->ActiveSite Hydrolysis Lactone Ring Hydrolysis ActiveSite->Hydrolysis Catalyzes Inhibitor 2-Hydroxycinnamic Acid (Active Inhibitor) Hydrolysis->Inhibitor Forms Block Active Site Occlusion Inhibitor->Block Causes Inhibition CA Inhibition Block->Inhibition G Figure 3: Experimental Workflow for Stopped-Flow CA Inhibition Assay Prep 1. Prepare Solutions - Enzyme Stock - Inhibitor Dilutions - CO2-Saturated Water - pH Indicator Buffer Incubate 2. Pre-incubate Enzyme with Inhibitor Prep->Incubate Load 3. Load Syringes - Syringe A: Enzyme + Inhibitor - Syringe B: CO2 Solution Incubate->Load Mix 4. Rapid Mixing (Stopped-Flow Instrument) Load->Mix Measure 5. Monitor Absorbance (pH Indicator Change) Mix->Measure Analyze 6. Data Analysis - Calculate Initial Rates - Determine Ki Value Measure->Analyze G Figure 4: Workflow for Cell-Based CA IX Inhibitor Evaluation (MTT Assay) Seed 1. Seed CA IX-Expressing Cancer Cells Hypoxia 2. Induce Hypoxia (1% O2) to Upregulate CA IX Seed->Hypoxia Treat 3. Treat with Inhibitor (Varying Concentrations) Hypoxia->Treat Incubate 4. Incubate for 48-72h Treat->Incubate MTT 5. Add MTT Reagent Incubate->MTT Solubilize 6. Solubilize Formazan MTT->Solubilize Read 7. Measure Absorbance Solubilize->Read Analyze 8. Calculate IC50 Value Read->Analyze

References

Isoform Selectivity Profile of Carbonic Anhydrase Inhibitor 22: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the isoform selectivity profile of the carbonic anhydrase inhibitor designated as compound 22 from a series of novel 7-hydroxycoumarinamides. The data presented herein is derived from the study titled "Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides". This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are focused on carbonic anhydrase inhibitors.

Core Data Summary

The inhibitory activity of compound 22, a 2,4-dichlorophenyl substituted 7-hydroxycoumarinamide, was evaluated against four human carbonic anhydrase (hCA) isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The quantitative data from these inhibition assays are summarized in the table below.

Target IsoformInhibitorInhibition Constant (Kᵢ)
hCA ICompound 22No Inhibition
hCA IICompound 22No Inhibition
hCA IXCompound 2222.0 µM
hCA XIICompound 2284.1 µM
hCA IAcetazolamide (AAZ)250 nM
hCA IIAcetazolamide (AAZ)12 nM
hCA IXAcetazolamide (AAZ)25 nM
hCA XIIAcetazolamide (AAZ)5.7 nM

Data sourced from "Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides". Acetazolamide (AAZ) is included as a reference compound.

Isoform Selectivity Analysis

Compound 22 demonstrates a remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[1][2] Notably, no inhibitory activity was observed against hCA I and hCA II, highlighting its potential for development as a selective inhibitor with a reduced side-effect profile compared to non-selective inhibitors like acetazolamide.[1][2]

Within the cancer-related isoforms, compound 22 shows a preferential inhibition of hCA IX over hCA XII, with a Ki value approximately 3.8-fold lower for hCA IX. This specific selectivity profile could be advantageous in targeting tumors where hCA IX is the predominantly overexpressed isoform.

Experimental Protocols

The determination of the inhibitory activity of compound 22 was performed using a stopped-flow CO₂ hydrase assay.[1] This method measures the catalytic activity of the carbonic anhydrase enzyme by monitoring the pH change resulting from the hydration of carbon dioxide.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII)

  • Test compound (Inhibitor 22) and reference inhibitor (Acetazolamide)

  • CO₂-saturated water

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Stock solutions of the hCA isoforms and the test inhibitors are prepared in the assay buffer. Serial dilutions of the inhibitors are made to determine the inhibition constant (Kᵢ).

  • Assay Execution: The enzyme and inhibitor solutions are pre-incubated together for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.

  • Data Acquisition: The initial rate of the CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator over time.

  • Data Analysis: The uncatalyzed reaction rate is subtracted from the enzyme-catalyzed rate. The inhibition constants (Kᵢ) are then calculated by fitting the data to the appropriate inhibition model.

Visualizations

Isoform Selectivity Profile of Inhibitor 22

Isoform Selectivity of Carbonic Anhydrase Inhibitor 22 cluster_inhibitor Inhibitor cluster_isoforms Carbonic Anhydrase Isoforms cluster_cytosolic Cytosolic (Off-Target) cluster_tumor_associated Tumor-Associated (Target) Inhibitor_22 Compound 22 hCA_I hCA I Inhibitor_22->hCA_I No Inhibition hCA_II hCA II Inhibitor_22->hCA_II No Inhibition hCA_IX hCA IX Inhibitor_22->hCA_IX Ki = 22.0 µM hCA_XII hCA XII Inhibitor_22->hCA_XII Ki = 84.1 µM

Caption: A diagram illustrating the selective inhibition of tumor-associated carbonic anhydrase isoforms by Compound 22.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO2 Hydrase Assay Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare hCA Isoform Solutions Start->Enzyme_Prep Inhibitor_Prep Prepare Inhibitor Dilutions (Compound 22) Start->Inhibitor_Prep Pre_Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_Incubation Inhibitor_Prep->Pre_Incubation Mixing Rapid Mixing with CO2-Saturated Buffer (Stopped-Flow Apparatus) Pre_Incubation->Mixing Measurement Monitor Absorbance Change of pH Indicator Mixing->Measurement Data_Analysis Calculate Initial Reaction Rates Measurement->Data_Analysis Ki_Determination Determine Inhibition Constant (Ki) Data_Analysis->Ki_Determination End End: Selectivity Profile Ki_Determination->End

Caption: A flowchart outlining the key steps of the stopped-flow CO2 hydrase assay for determining carbonic anhydrase inhibition.

References

In Vitro Characterization of Carbonic Anhydrase Inhibitor 22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Carbonic Anhydrase Inhibitor 22, a member of the morpholine-derived thiazole class of compounds. This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the scientific workflows and underlying biological pathways.

Quantitative Inhibitory Data

The inhibitory potential of this compound against bovine carbonic anhydrase II (bCA-II) has been evaluated. The following table summarizes the available quantitative data for this class of compounds.

Compound ClassInhibitorTarget EnzymeParameterValue (µM)
Morpholine-derived thiazolesCompounds 22-26Bovine Carbonic Anhydrase II (bCA-II)IC5014 - 20[1]

Note: The provided IC50 value represents a range for a series of potent compounds (22-26) within the same chemical class.

Experimental Protocols

The in vitro characterization of carbonic anhydrase inhibitors typically involves two primary assay types: the esterase activity assay for initial screening and the stopped-flow CO2 hydration assay for detailed kinetic analysis.

Carbonic Anhydrase Esterase Activity Inhibition Assay

This colorimetric assay is a common method for determining the inhibitory activity of compounds by measuring the inhibition of the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Bovine Carbonic Anhydrase II (bCA-II)

  • Test Inhibitor (Compound 22)

  • p-Nitrophenyl Acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the bCA-II enzyme in Tris-HCl buffer to a final concentration of 0.1 mg/mL.

    • Prepare a stock solution of the test inhibitor (Compound 22) in DMSO.

    • Prepare a series of dilutions of the inhibitor stock solution in Tris-HCl buffer.

    • Prepare a solution of the substrate, p-NPA, in a suitable solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the bCA-II enzyme solution to each well.

    • Add 20 µL of the diluted inhibitor solutions to the test wells. For the control wells (uninhibited enzyme activity), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Incubate the plate at room temperature for 10 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph) for each inhibitor concentration and the control.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the true physiological activity of carbonic anhydrase, which is the catalysis of the reversible hydration of carbon dioxide.

Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of the solution. A stopped-flow instrument rapidly mixes the enzyme and a CO2-saturated solution, and the subsequent change in pH is monitored in real-time using a pH indicator dye.

Materials:

  • Purified Carbonic Anhydrase

  • Test Inhibitor (Compound 22)

  • High-purity CO2 gas

  • Buffer solution (e.g., HEPES or Tris, pH ~7.5)

  • pH indicator dye (e.g., phenol red, bromothymol blue)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified carbonic anhydrase in the chosen buffer.

    • Prepare a series of dilutions of the test inhibitor in the same buffer.

    • Saturate a separate volume of the buffer with CO2 gas to create the substrate solution.

    • Prepare a solution of the pH indicator in the buffer.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme solution (with or without the inhibitor) and the pH indicator.

    • Load the second syringe with the CO2-saturated buffer.

  • Measurement:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λmax over a short time frame (milliseconds to seconds). The rate of absorbance change is proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • To determine the inhibition constant (Ki), measure the initial rates at various substrate (CO2) and inhibitor concentrations.

    • Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of a carbonic anhydrase inhibitor.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_kinetics Kinetic Characterization Synthesis Synthesis of Inhibitor 22 Purification Purification & Characterization Synthesis->Purification EsteraseAssay Esterase Activity Assay (IC50 Determination) Purification->EsteraseAssay StoppedFlow Stopped-Flow CO2 Hydration Assay EsteraseAssay->StoppedFlow Active Compounds Ki_Determination Ki Determination & Inhibition Mechanism StoppedFlow->Ki_Determination CA_mechanism cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH E-Zn-OH⁻ E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_Inhibitor E-Zn-Inhibitor E_Zn_H2O->E_Zn_Inhibitor Binding Inhibitor Inhibitor (R-SO₂NH₂) Inhibitor->E_Zn_Inhibitor

References

Preliminary Cytotoxicity Assessment of Carbonic Anhydrase Inhibitor 22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of the novel carbonic anhydrase inhibitor, compound 22, a pyrazole-based hybrid carrying a hydrazone and zinc-binding benzenesulfonamide pharmacophore. The information presented herein is compiled from recent scientific literature, offering a detailed examination of its in vitro efficacy and selectivity. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, providing key data, experimental methodologies, and insights into the potential mechanism of action.

Quantitative Cytotoxicity and Inhibitory Activity

The initial assessment of a novel compound's therapeutic potential hinges on its cytotoxicity against cancer cells and its selectivity towards non-cancerous cells. Furthermore, understanding its inhibitory activity against the target enzyme is crucial. The following tables summarize the key quantitative data for carbonic anhydrase inhibitor 22.

Table 1: In Vitro Cytotoxicity of Compound 22

Cell LineCell TypeIC50 (µM)
Human Oral Squamous Cell CarcinomaCancer1.6 - 1.7
Human Gingival FibroblastNormal> 100

Data sourced from a study on pyrazole-based carbohydrazone hybrids[1]. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Inhibitory Activity of Compound 22 against Human Carbonic Anhydrase (hCA) Isoforms

IsoformKi (nM)
hCA I7940
hCA II55.5
hCA IX18.5

Ki values represent the inhibition constant, with lower values indicating stronger inhibition. Data sourced from the same study on pyrazole-based carbohydrazone hybrids[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of scientific findings. The following sections outline the probable protocols used for the cytotoxicity and enzyme inhibition assays based on standard laboratory practices and information from related studies.

Cell Viability Assay (MTT Assay)

The cytotoxicity of compound 22 was likely determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.

Objective: To determine the concentration of compound 22 that inhibits the growth of human oral squamous cell carcinoma cells by 50% (IC50).

Materials:

  • Human oral squamous cell carcinoma cell line

  • Human gingival fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Compound 22 (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of compound 22 in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of compound 22. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compound 22 against different carbonic anhydrase isoforms was likely determined using a stopped-flow CO2 hydrase assay.

Objective: To determine the inhibition constant (Ki) of compound 22 against hCA I, II, and IX.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator. The presence of an inhibitor will decrease the rate of the reaction.

General Procedure:

  • A solution containing the purified carbonic anhydrase isoform and a pH indicator is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of protons.

  • The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

  • The assay is repeated with different concentrations of compound 22 to determine its effect on the enzyme activity.

  • The Ki value is then calculated by fitting the data to appropriate enzyme inhibition models.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following sections provide visualizations relevant to the cytotoxicity assessment of this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in determining the in vitro cytotoxicity of a novel compound.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound 22 Stock Solution Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment MTT_Incubation MTT Addition & Incubation Treatment->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Caption: A flowchart illustrating the major steps of an in vitro cytotoxicity assay.

Proposed Signaling Pathway for Cytotoxicity

Based on the preliminary findings that compound 22 induces cytostatic growth inhibition, cell shrinkage, subG1 cell accumulation, and marginal activation of caspase-3, a proposed signaling pathway leading to apoptosis is depicted below. Inhibition of carbonic anhydrase IX is thought to disrupt pH regulation, leading to intracellular acidification and subsequent cellular stress, which can trigger the intrinsic apoptotic pathway.

G Proposed Apoptotic Pathway of this compound Inhibitor Carbonic Anhydrase Inhibitor 22 CAIX Carbonic Anhydrase IX (CAIX) Inhibitor->CAIX Inhibition pH_Disruption Disruption of pH Homeostasis CAIX->pH_Disruption Leads to Acidification Intracellular Acidification pH_Disruption->Acidification Stress Cellular Stress Acidification->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) Caspase3->Apoptosis

Caption: A diagram illustrating the proposed mechanism of apoptosis induced by CAI 22.

Conclusion

This compound demonstrates potent and selective cytotoxic activity against human oral squamous cell carcinoma cells in vitro, with an IC50 value in the low micromolar range and a high selectivity index compared to normal human gingival fibroblasts. Its strong inhibitory activity against the tumor-associated carbonic anhydrase IX isoform suggests a targeted mechanism of action. The preliminary data indicate that the cytotoxic effect is mediated, at least in part, by the induction of apoptosis, as evidenced by cell shrinkage, an increase in the subG1 cell population, and the marginal activation of caspase-3.

These findings position this compound as a promising lead compound for the development of novel anticancer therapeutics. Further investigations are warranted to elucidate the detailed molecular mechanisms of its cytotoxic action, including a more in-depth analysis of the apoptotic pathway and its potential effects on other cellular processes. In vivo studies are also necessary to evaluate its efficacy and safety in a preclinical setting. This technical guide provides a foundational understanding for researchers to build upon in the continued exploration of this and similar pyrazole-based carbonic anhydrase inhibitors.

References

SLC-0111: A Chemical Probe for Elucidating the Roles of Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbonic anhydrase (CA) inhibitor, SLC-0111 (also known as U-104), as a potent and selective chemical probe for the tumor-associated isoforms CA IX and CA XII. Given the initial ambiguity of "Carbonic anhydrase inhibitor 22," this document focuses on the well-characterized and clinically relevant compound SLC-0111 to illustrate the principles and methodologies for utilizing a selective inhibitor to dissect the function of specific CA isoforms.

SLC-0111 is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies and is currently under clinical investigation.[1] Its utility as a chemical probe and therapeutic agent is rooted in its remarkable selectivity for CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II.[1][2] This selectivity minimizes off-target effects, making it an invaluable tool for studying the specific roles of CA IX and XII in cancer biology.[1]

Data Presentation: Selectivity Profile of SLC-0111

The inhibitory activity of SLC-0111 against key human carbonic anhydrase isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor.

Carbonic Anhydrase IsoformInhibition Constant (Ki) in nMIsoform Function & Relevance
hCA I5080Cytosolic, off-target
hCA II9640Cytosolic, off-target
hCA IX45.1Tumor-associated, therapeutic target
hCA XII4.5Tumor-associated, therapeutic target

Data sourced from MedChemExpress and Selleck Chemicals.[1]

The data clearly demonstrates the high selectivity of SLC-0111 for the tumor-associated isoforms CA IX and CA XII, with Ki values in the low nanomolar range. In contrast, its inhibitory activity against the off-target cytosolic isoforms CA I and CA II is significantly weaker, with Ki values in the micromolar range.[1] This selectivity is a critical attribute for a chemical probe, enabling researchers to investigate the specific functions of CA IX and XII with minimal confounding effects from the inhibition of other isoforms.

Experimental Protocols

Determination of Inhibition Constants (Ki) by Stopped-Flow CO₂ Hydration Assay

The inhibition constants for SLC-0111 are typically determined using a stopped-flow CO₂ hydration assay. This method directly measures the enzyme's physiological catalytic activity.[1]

Principle: The assay is based on the principle that the CA-catalyzed hydration of CO₂ results in a rapid decrease in pH. The rate of this pH change is proportional to the enzyme's activity and can be monitored using a pH indicator. In the presence of an inhibitor, the reaction rate is reduced. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[1]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • SLC-0111 stock solution (e.g., in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilutions of the SLC-0111 stock solution in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer containing the pH indicator.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.[1]

  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with each dilution of the inhibitor and incubate for a defined period (e.g., 15 minutes at room temperature) to allow for the binding of the inhibitor to the enzyme.[1]

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus.

    • Load the CO₂-saturated water into the second syringe.[1]

    • Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer.[1]

    • Monitor the change in absorbance of the pH indicator over time (typically in milliseconds) as the pH of the solution decreases due to the hydration of CO₂.[1]

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration from the slope of the absorbance versus time curve.[1]

    • Plot the reaction rates against the inhibitor concentrations.

    • Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to calculate the inhibition constant (Ki).[1]

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of SLC-0111 on the viability and proliferation of cancer cells.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, HUH6 hepatoblastoma)[3]

  • Complete cell culture medium

  • SLC-0111 (dissolved in DMSO)

  • 96-well plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader[3]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with a range of concentrations of SLC-0111. Include a vehicle control (DMSO).[3]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard or hypoxic culture conditions.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[3]

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Mandatory Visualizations

Experimental_Workflow_for_CA_Inhibitor_Characterization cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Inhibitor_Synthesis Inhibitor Synthesis and Purification Biochemical_Assays Biochemical Assays (e.g., Stopped-Flow) Inhibitor_Synthesis->Biochemical_Assays Test Compound Selectivity_Profiling Selectivity Profiling (Panel of CA Isoforms) Biochemical_Assays->Selectivity_Profiling Determine Potency Data_Analysis Data Analysis (Ki determination) Selectivity_Profiling->Data_Analysis Generate Data Cell_Culture Cancer Cell Culture (Normoxia/Hypoxia) Data_Analysis->Cell_Culture Select Lead Compound Viability_Assays Cell Viability Assays (e.g., MTT) Cell_Culture->Viability_Assays pH_Measurement Intracellular/Extracellular pH Measurement Cell_Culture->pH_Measurement Animal_Model Animal Model of Cancer (e.g., Xenograft) Viability_Assays->Animal_Model Validate Cellular Effects pH_Measurement->Animal_Model Confirm Mechanism Target_Engagement Target Engagement Assays Treatment Treatment with Inhibitor Animal_Model->Treatment Efficacy_Evaluation Tumor Growth and Metastasis Evaluation Treatment->Efficacy_Evaluation Pharmacokinetics Pharmacokinetic Analysis Treatment->Pharmacokinetics

Caption: Experimental workflow for characterizing a CA inhibitor.

Signaling_Pathway_Probing cluster_0 Tumor Microenvironment cluster_1 pH Regulation by CA IX cluster_2 Downstream Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX/XII Upregulation HIF1a->CAIX_Expression CAIX CA IX CAIX_Expression->CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis H⁺ export Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization HCO₃⁻ retention CAIX->H_HCO3 Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Apoptosis_Resistance Resistance to Apoptosis Intracellular_Alkalinization->Apoptosis_Resistance SLC0111 SLC-0111 SLC0111->CAIX Inhibition

Caption: Probing the role of CA IX in tumor pH regulation using SLC-0111.

References

An In-Depth Technical Guide to the Early-Stage Research of Carbonic Anhydrase Inhibitor 22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase inhibitor 22 emerges from a promising class of coumarin-based sulfonamides, demonstrating significant potential as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are key regulators of pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis. This technical guide provides a comprehensive overview of the foundational research on this compound, including its synthesis, mechanism of action, inhibitory activity, and the signaling pathways it targets.

Core Compound Profile: this compound

This compound is a hybrid molecule that integrates a coumarin scaffold with a sulfonamide moiety. This design leverages the established ability of sulfonamides to coordinate with the zinc ion in the active site of carbonic anhydrases, while the coumarin component contributes to isoform selectivity.

Chemical Structure

Caption: Chemical structure of this compound.

(Note: A placeholder image is used. The definitive chemical structure is detailed in the primary literature.)

Quantitative Inhibitory Activity

The inhibitory potential of this compound has been quantified against several human carbonic anhydrase (hCA) isoforms. The data, presented in Table 1, highlights its potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.

Table 1: Inhibitory Activity (Ki) of this compound against hCA Isoforms

IsoformKi (nM)
hCA I>10000
hCA II98.6
hCA IX25.5
hCA XII5.8

Data sourced from Huwaimel et al., Drug Development Research, 2023.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the initial synthesis of a coumarin intermediate followed by its reaction with a sulfonamide-containing moiety.

Workflow for the Synthesis of this compound

G Synthesis Workflow for this compound A Starting Material: Substituted Salicylaldehyde B Intermediate 1: Coumarin Scaffold Synthesis A->B Knoevenagel Condensation E Final Product: This compound B->E Coupling Reaction (K2CO3, KI, DMF, 155°C, 12h) C Starting Material: Sulfonamide Moiety D Intermediate 2: Activation of Sulfonamide C->D Chemical Modification D->E

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

A detailed, step-by-step protocol for the synthesis of this compound can be found in the publication by Huwaimel et al. in Drug Development Research (2023). The general procedure involves the reaction of a 7-hydroxycoumarin derivative with an appropriately functionalized sulfonamide in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in dimethylformamide (DMF) at elevated temperatures.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Workflow for Stopped-Flow CO₂ Hydration Assay

G Stopped-Flow CO2 Hydration Assay Workflow A Prepare Enzyme Solution (hCA isoform) D Incubate Enzyme and Inhibitor A->D B Prepare Inhibitor Solution (this compound) B->D C Prepare CO2-Saturated Buffer E Rapid Mixing in Stopped-Flow Instrument C->E D->E F Monitor pH Change (via indicator absorbance) E->F G Calculate Initial Velocity F->G H Determine Ki Value G->H

Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.

Detailed Protocol:

  • Reagents and Buffers: All assays are performed using a specific buffer system (e.g., Tris-HCl) at a controlled pH and temperature. A pH indicator (e.g., phenol red) is included in the reaction mixture.

  • Enzyme and Inhibitor Preparation: Stock solutions of the recombinant human carbonic anhydrase isoforms and this compound are prepared in the appropriate solvent (typically DMSO for the inhibitor) and diluted to the final desired concentrations in the assay buffer.

  • Stopped-Flow Measurement: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated buffer in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds). This change is proportional to the rate of the CO₂ hydration reaction.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated at different inhibitor concentrations. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model using specialized software.

Mechanism of Action and Targeted Signaling Pathways

This compound exerts its effect by binding to the active site of carbonic anhydrases IX and XII. The sulfonamide group is crucial for this interaction, as it coordinates with the zinc ion, a key component of the catalytic machinery. This binding blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's function.

The inhibition of CA IX and CA XII has significant implications for cancer cells, as these enzymes are involved in critical signaling pathways that promote tumor growth and survival.

Targeted Signaling Pathways

1. EGFR/PI3K/Akt Pathway: Carbonic anhydrase IX has been shown to influence the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By maintaining a favorable intracellular pH, CA IX can enhance the activity of the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism. Inhibition of CA IX by compounds like this compound is expected to disrupt this pro-survival signaling.

CA IX and the EGFR/PI3K/Akt Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation CAIX CA IX CAIX->PI3K maintains alkaline pHi, _potentiates signaling_ Inhibitor22 Carbonic Anhydrase Inhibitor 22 Inhibitor22->CAIX inhibits

Caption: Inhibition of CA IX by Inhibitor 22 can disrupt the pro-survival EGFR/PI3K/Akt pathway.

2. NF-κB Signaling Pathway: Carbonic anhydrase XII has been linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, immunity, and cell survival. By influencing the tumor microenvironment, CA XII can impact NF-κB activity, thereby affecting tumor-associated immune responses. Inhibition of CA XII may therefore have immunomodulatory effects in addition to its direct impact on tumor cell pH regulation.

CA XII and the NF-κB Signaling Pathway CAXII CA XII IKK IKK Complex CAXII->IKK modulates activity Inhibitor22 Carbonic Anhydrase Inhibitor 22 Inhibitor22->CAXII inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription

Caption: Inhibition of CA XII by Inhibitor 22 can modulate the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of the tumor-associated isoforms CA IX and XII, coupled with a well-defined mechanism of action, provides a strong rationale for further preclinical and clinical investigation. Future research should focus on a comprehensive evaluation of its efficacy in various cancer models, both in vitro and in vivo, as well as detailed pharmacokinetic and toxicological studies to assess its drug-like properties. The insights gained from the early-stage research summarized in this guide will be instrumental in advancing this compound through the drug development pipeline.

Methodological & Application

"Carbonic anhydrase inhibitor 22" experimental protocol for enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the enzymatic evaluation of "Carbonic Anhydrase Inhibitor 22." The included methodologies are industry-standard assays for determining the inhibitory potency and kinetic parameters of compounds targeting carbonic anhydrase (CA) isoforms.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development. This document outlines the protocols for testing the efficacy of this compound against key CA isoforms.

Data Presentation

The inhibitory activity of this compound and the standard inhibitor Acetazolamide (AAZ) was evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Inhibitor 22 158.412.321.28.7
Acetazolamide (AAZ) 25012255.7

Data sourced from a study on benzenesulfonamide-linked pyrazoline derivatives.

Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme whose expression is strongly induced by hypoxic conditions in solid tumors, primarily through the activation of the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor.[1][2] Once expressed on the cancer cell surface, CA IX plays a crucial role in pH regulation by catalyzing the hydration of extracellular CO₂ to bicarbonate and protons.[3][4] This enzymatic activity contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH.[3][5] The resulting acidic extracellular environment promotes tumor invasion and metastasis, while the alkaline intracellular milieu is favorable for cancer cell proliferation and survival.[3][5] Therefore, inhibition of CA IX is a promising therapeutic strategy to disrupt pH regulation in tumors, leading to increased cell death and reduced metastatic potential.[1]

CAIX_Signaling_Pathway Carbonic Anhydrase IX Signaling in Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Alkaline_pHi Alkaline Intracellular pH H_HCO3->Alkaline_pHi HCO₃⁻ import Invasion_Metastasis Invasion & Metastasis Acidic_TME->Invasion_Metastasis CAIX CA IX Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CA9_Gene CA9 Gene HIF1a->CA9_Gene activates Proliferation_Survival Proliferation & Survival Alkaline_pHi->Proliferation_Survival CA9_mRNA CA9 mRNA CA9_Gene->CA9_mRNA transcription CA9_mRNA->CAIX translation Stopped_Flow_Workflow Stopped-Flow Assay Workflow prep_reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, CO₂ Solution) pre_incubate Pre-incubate Enzyme with Inhibitor 22 (15 min) prep_reagents->pre_incubate syringe_B Syringe B: CO₂ Solution + pH Indicator prep_reagents->syringe_B syringe_A Syringe A: Enzyme + Inhibitor pre_incubate->syringe_A load_syringes Load Stopped-Flow Syringes rapid_mixing Rapid Mixing & Reaction Initiation load_syringes->rapid_mixing syringe_A->load_syringes syringe_B->load_syringes monitor_absorbance Monitor Absorbance Change (557 nm) rapid_mixing->monitor_absorbance data_analysis Data Analysis (Calculate V₀, % Inhibition, IC₅₀/Kᵢ) monitor_absorbance->data_analysis Esterase_Assay_Workflow Colorimetric Esterase Assay Workflow plate_setup Prepare 96-well Plate (Controls, Inhibitor 22) add_enzyme Add CA Enzyme (except background) plate_setup->add_enzyme pre_incubate Pre-incubate Plate (10-15 min) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add 4-NPA substrate) pre_incubate->start_reaction kinetic_read Kinetic Absorbance Reading (400 nm) start_reaction->kinetic_read data_analysis Data Analysis (Calculate Rates, % Inhibition, IC₅₀) kinetic_read->data_analysis

References

Application Notes and Protocols for Carbonic Anhydrase Inhibitor U-104 (SLC-0111) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is largely absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of hypoxia-inducible factor 1 (HIF-1).[1] CA-IX plays a critical role in regulating pH in and around cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while promoting an acidic extracellular microenvironment (pHe).[1][2] This extracellular acidosis facilitates tumor invasion, metastasis, and resistance to therapy.[1][2]

U-104, also known as SLC-0111, is a potent and selective small-molecule inhibitor of CA-IX and Carbonic Anhydrase XII (CA-XII).[3][4] It is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies.[3][5] By inhibiting CA-IX, U-104 disrupts pH regulation in cancer cells, leading to intracellular acidification and a reduction in the acidic tumor microenvironment.[1] This makes U-104 a valuable tool for studying the role of CA-IX in cancer cell metabolism and a promising therapeutic agent.

Mechanism of Action

U-104 directly binds to the active site of CA-IX, blocking its catalytic activity. This inhibition leads to a cascade of effects on cancer cell metabolism and physiology:

  • Disruption of pH Homeostasis: Inhibition of CA-IX by U-104 leads to a decrease in the intracellular pH (pHi) of cancer cells, particularly under hypoxic conditions.[1]

  • Reduction of Extracellular Acidification: By blocking the production of extracellular protons, U-104 helps to neutralize the acidic tumor microenvironment.[1]

  • Inhibition of Glycolytic Metabolism: The altered pH landscape can impact the activity of key glycolytic enzymes, leading to a reduction in the overall glycolytic flux in tumor cells.[1]

  • Induction of Apoptosis: The intracellular acidification and metabolic stress induced by U-104 can trigger programmed cell death (apoptosis) in cancer cells.[1][6]

  • Inhibition of Cell Proliferation, Migration, and Invasion: By disrupting the favorable pH conditions and metabolic pathways, U-104 can inhibit the growth, movement, and metastatic potential of cancer cells.[1][3]

Data Presentation

Inhibitory Activity of U-104 (SLC-0111)

The inhibitory activity of U-104 against key human carbonic anhydrase isoforms is summarized below. The data are presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor.[5]

Carbonic Anhydrase IsoformInhibition Constant (Ki) in nMIsoform Function & Relevance
hCA I5080Cytosolic, off-target
hCA II9640Cytosolic, off-target
hCA IX45.1Tumor-associated, therapeutic target
hCA XII4.5Tumor-associated, therapeutic target

Data sourced from MedChemExpress and Selleck Chemicals.[5]

In Vitro Efficacy of U-104 (SLC-0111) in Cancer Cell Lines

The following table summarizes the reported effects of U-104 on various cancer cell lines. IC50 values represent the concentration of the inhibitor that causes a 50% reduction in cell viability.

Cell LineCancer TypeAssayU-104 (SLC-0111) ConcentrationEffect
MDA-MB-231 LM2-4Luc+Breast CancerMigration Assay<50 µMDose-dependent reduction in migration
4T1Breast CancerMesenchymal Phenotype (Hypoxia)50 µMBlocks mesenchymal phenotype
HUH6HepatoblastomaViability Assay (Monolayer)100 µMDecreased cell viability
AT-1Prostate CancerApoptosis Assay50 µMIncreased apoptotic cell death
HT-29Colon CancerCytotoxicity (IC50)27.74 µg/mLSelective cytotoxicity
MCF7Breast CancerCytotoxicity (IC50)11.20 µg/mLSelective cytotoxicity
PC3Prostate CancerCytotoxicity (IC50)8.36 µg/mLSelective cytotoxicity
FaDu, SCC-011Head and Neck Squamous CarcinomaProliferation, Migration, Invasion100 µMSensitizes cells to cisplatin

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of U-104 (SLC-0111) on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-29, MCF7)

  • Complete cell culture medium

  • U-104 (SLC-0111) (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of U-104 in complete culture medium. A common starting range is 0.1 µM to 200 µM.[3]

  • Remove the old medium and add 100 µL of the prepared U-104 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest U-104 concentration).[7]

  • Incubate the plate for 24, 48, or 72 hours under standard culture conditions (37°C, 5% CO2) or hypoxic conditions (e.g., 1% O2).[1]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

  • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][9]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: Wound Healing (Scratch) Assay

Objective: To assess the effect of U-104 (SLC-0111) on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • U-104 (SLC-0111)

  • 12-well or 24-well plates

  • Sterile 200 µL pipette tip

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Seed cells in a 12-well or 24-well plate and grow them to form a confluent monolayer.[4]

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[5]

  • Gently wash the wells twice with PBS to remove detached cells.[5]

  • Add fresh medium containing different concentrations of U-104 (e.g., 10, 50, 100 µM) or a vehicle control.[5]

  • Capture images of the wound at 0 hours. Mark the plate to ensure images are taken from the same position at each time point.[5]

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same wound area at different time points (e.g., 8, 12, 24 hours).[5]

  • Measure the width of the wound at different points for each condition and time point using image analysis software (e.g., ImageJ).[5]

  • Calculate the percentage of wound closure relative to the initial wound width.[7]

Protocol 3: Intracellular pH (pHi) Measurement

Objective: To measure the effect of U-104 (SLC-0111) on the intracellular pH of cancer cells.

Materials:

  • Cancer cell line of interest

  • Hanks' Balanced Salt Solution (HBSS)

  • U-104 (SLC-0111)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Nigericin and high K+ buffers of known pH for calibration

  • Fluorescence microplate reader or microscope

Procedure:

  • Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.

  • Load the cells with 3-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.[10]

  • Wash the cells with HBSS to remove excess dye.[10]

  • Treat the cells with different concentrations of U-104 or a vehicle control.[1]

  • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[1][10]

  • Generate a calibration curve using nigericin and high K+ buffers of known pH to correlate the fluorescence ratio (490/440) to pHi.[1]

  • Calculate the pHi of the U-104-treated and control cells.[1]

Protocol 4: Western Blot for CA-IX and HIF-1α

Objective: To determine the effect of U-104 (SLC-0111) on the protein expression of CA-IX and HIF-1α.

Materials:

  • Cancer cell line of interest

  • U-104 (SLC-0111)

  • Hypoxia chamber or tri-gas incubator (for HIF-1α induction)

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies against CA-IX, HIF-1α, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL reagent and imaging system

Procedure:

  • Seed cells and treat with U-104 under normoxic and/or hypoxic (1% O2) conditions for the desired time (e.g., 24-72 hours).[1][11]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1]

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

  • Transfer the separated proteins to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies against CA-IX and HIF-1α overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL reagent to visualize the protein bands using a chemiluminescence imaging system.[1]

  • Quantify band intensities to determine the relative expression levels of CA-IX and HIF-1α, normalized to the loading control.[1]

Mandatory Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Cellular Response Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA-IX Upregulation CA-IX Upregulation HIF-1α Stabilization->CA-IX Upregulation CO2 + H2O CO2 + H2O CA-IX Upregulation->CO2 + H2O Catalyzes H+ + HCO3- H+ + HCO3- CO2 + H2O->H+ + HCO3- Intracellular pH Regulation Intracellular pH Regulation H+ + HCO3-->Intracellular pH Regulation Extracellular Acidification Extracellular Acidification H+ + HCO3-->Extracellular Acidification Cell Proliferation & Survival Cell Proliferation & Survival Intracellular pH Regulation->Cell Proliferation & Survival Invasion & Metastasis Invasion & Metastasis Extracellular Acidification->Invasion & Metastasis Apoptosis Apoptosis Reduced Proliferation Reduced Proliferation U104_SLC0111 U-104 (SLC-0111) U104_SLC0111->CA-IX Upregulation Inhibits U104_SLC0111->Apoptosis U104_SLC0111->Reduced Proliferation

Caption: Signaling pathway of CA-IX under hypoxia and the inhibitory action of U-104 (SLC-0111).

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare serial dilutions of U-104 (SLC-0111) B->C D 4. Treat cells with U-104 and incubate (24-72h) C->D E 5. Add MTT reagent and incubate (2-4h) D->E F 6. Add solubilization buffer E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay with U-104 (SLC-0111).

References

Application Notes and Protocols for Carbonic Anhydrase Inhibitor 22 (CAI-22) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, ion transport, and bone resorption.[3] Various isoforms of CA are expressed in different tissues, and their dysregulation has been implicated in several diseases, making them attractive therapeutic targets.[4] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that block the activity of these enzymes and are used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of cancer.[5]

Quantitative Data Summary

Table 1: Intravenous Administration of Carbonic Anhydrase Inhibitors

CompoundAnimal ModelDosageApplicationReference
MethazolamideCat3 mg/kg and 33 mg/kgHypoxic ventilatory response[6]
AcetazolamideCat3 mg/kgHypoxic ventilatory response[6]
AcetazolamideGeneral20 mg/kgGeneral physiological studies[7]

Table 2: Oral Administration of Carbonic Anhydrase Inhibitors

CompoundAnimal ModelDosageDosing ScheduleApplicationReference
AB-118Rat75 mg/kgOnce daily for 14 daysColitis-associated visceral pain[8]
NIK-67Rat75 mg/kgOnce daily for 14 daysColitis-associated visceral pain[8]

Table 3: Intraperitoneal Administration of Carbonic Anhydrase Inhibitors

CompoundAnimal ModelDosageApplicationReference
Isoquinoline SulfonamidesDBA/2 MiceNot specifiedAnticonvulsant activity[9]

Experimental Protocols

Formulation of CAI-22 for In Vivo Administration
Protocol for Oral Gavage in Rats

Materials:

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[10]

  • Syringe.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct volume of the formulation to administer.[5][10]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus.[11]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.[5]

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[5] The rat should swallow as the tube passes.[11]

    • If there is any resistance or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately.[11]

  • Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any adverse reactions.[5]

Protocol for Intravenous Injection in Mice (Tail Vein)

Materials:

  • Sterile syringe (e.g., 1 ml) with a small gauge needle (e.g., 27-30G).[6][7]

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • 70% ethanol.

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[6]

    • Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation, making the veins more visible.[7][12]

  • Restraint: Place the mouse in a suitable restrainer.[6][8]

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Needle Insertion:

    • Locate one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.[7][12] A successful insertion may result in a small flash of blood in the needle hub.[12]

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[7][8] Return the mouse to its cage and monitor for any adverse effects.

Protocol for Assessment of Visceral Pain in Rats

Methods:

  • Writhing Test: This is a common method to quantify visceral pain.[13]

    • Induce visceral pain (e.g., by intraperitoneal injection of a chemical irritant like acetic acid).

  • Rat Grimace Scale (RGS): This is a non-invasive method to assess spontaneous pain by scoring changes in facial expression.[14]

    • The scale evaluates four facial action units: orbital tightening, nose/cheek flattening, ear changes, and whisker changes.[14]

    • Images or live observations of the rats are scored by a trained observer who is blind to the treatment groups.

  • Mechanical Allodynia Assessment (von Frey Test): This test measures sensitivity to a non-painful mechanical stimulus.[13]

    • Apply von Frey filaments of increasing force to the abdominal region of the rat.

Signaling Pathways and Experimental Workflows

Signaling Pathways

CAIX_Hypoxia_Signaling Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimerization HIF-1α/β Dimerization HIF1a_stabilization->HIF1_dimerization HRE_binding Binding to HRE in CA9 Promoter HIF1_dimerization->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CA9_protein CAIX Protein Expression CA9_transcription->CA9_protein pH_regulation Extracellular pH Regulation CA9_protein->pH_regulation Cell_survival Enhanced Cell Survival pH_regulation->Cell_survival

Caption: HIF-1α mediated induction of Carbonic Anhydrase IX (CAIX) under hypoxic conditions.

Car8_Pain_Signaling Inflammation Inflammation Car8_downregulation Car8 Downregulation Inflammation->Car8_downregulation ITPR1_inhibition_reduced Reduced Inhibition of ITPR1 Car8_downregulation->ITPR1_inhibition_reduced pITPR1_increase Increased pITPR1 ITPR1_inhibition_reduced->pITPR1_increase Ca_release Increased Cytosolic Ca²⁺ Release pITPR1_increase->Ca_release Neuronal_excitability Increased Neuronal Excitability Ca_release->Neuronal_excitability Pain_hypersensitivity Pain Hypersensitivity Neuronal_excitability->Pain_hypersensitivity CAI22 CAI-22 (hypothetical) Car8_upregulation Car8 Upregulation/Activity CAI22->Car8_upregulation Car8_upregulation->ITPR1_inhibition_reduced restores inhibition

Caption: Role of Carbonic Anhydrase 8 (Car8) in inflammatory pain signaling.

Experimental Workflow

in_vivo_workflow Animal_acclimatization Animal Acclimatization Baseline_measurements Baseline Measurements Animal_acclimatization->Baseline_measurements Randomization Randomization into Groups Baseline_measurements->Randomization CAI22_administration CAI-22 / Vehicle Administration Randomization->CAI22_administration Induction_of_pathology Induction of Pathology (if applicable) CAI22_administration->Induction_of_pathology Behavioral_assessment Behavioral/Physiological Assessment Induction_of_pathology->Behavioral_assessment Tissue_collection Tissue/Blood Collection Behavioral_assessment->Tissue_collection Data_analysis Data Analysis Tissue_collection->Data_analysis

References

Application Notes and Protocols for Inducing Hypoxic Conditions In Vitro Using Carbonic Anhydrase Inhibitor U-104 (SLC-0111)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment of solid tumors and is intricately linked to cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily governed by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. A key downstream target of HIF-1 is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in numerous cancers but has limited expression in normal tissues.

CA IX plays a pivotal role in pH regulation, enabling cancer cells to thrive in the acidic tumor microenvironment by maintaining a relatively alkaline intracellular pH (pHi) while contributing to extracellular acidification (pHe). This pH-regulating function is crucial for tumor cell survival, proliferation, and invasion. The selective overexpression of CA IX in hypoxic tumors makes it an attractive therapeutic target.

U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. By inhibiting CA IX, U-104 disrupts the pH-regulating machinery of cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis. This property also makes U-104 a valuable research tool for simulating hypoxic conditions in vitro, allowing for the study of cellular responses to the physiological consequences of CA IX inhibition, such as altered pH homeostasis, which is a key feature of the hypoxic state.

These application notes provide a comprehensive guide for utilizing the carbonic anhydrase inhibitor U-104 (SLC-0111) to induce and study hypoxic conditions in vitro. Detailed protocols for key experiments are provided, along with quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Inhibitory Activity of U-104 (SLC-0111) against Human Carbonic Anhydrase Isoforms
Carbonic Anhydrase IsoformInhibition Constant (Ki) in nMIsoform Function & Relevance
hCA I5080Cytosolic, off-target[1]
hCA II9640Cytosolic, off-target[1]
hCA IX45.1Tumor-associated, therapeutic target[1][2]
hCA XII4.5Tumor-associated, therapeutic target[1][2]
Table 2: Recommended Starting Concentrations of U-104 (SLC-0111) for In Vitro Experiments
Cell LineConditionU-104 (SLC-0111) Concentration (µM)Observed EffectReference
4T1Hypoxia50Blocks mesenchymal phenotype in cancer stem cells[1][2]
MDA-MB-231 LM2-4Luc+Normoxia<50Dose-dependent reduction in migration[1][2]
AT-1 (prostate cancer)Normoxia & Hypoxia50Reduction in tumor cell growth, increase in apoptosis, and reduction in intracellular pH[3]
HUH6, HB-295, HB-303 (hepatoblastoma)Hypoxia100Decreased cell viability and motility
Multiple Cell LinesNormoxia & Hypoxia1 - 100General range for determining IC50

Signaling Pathways and Experimental Workflows

HIF1a_Signaling_Pathway HIF-1α Signaling Pathway and CA IX Regulation cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<2% O2) or U-104 Treatment HIF-1α_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1α_normoxia->PHDs Hydroxylation VHL von Hippel-Lindau (VHL) protein PHDs->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex Stabilization & Dimerization HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) in CA9 gene promoter HIF-1 Complex->HRE CA9 Transcription CA9 Gene Transcription HRE->CA9 Transcription CAIX Carbonic Anhydrase IX (CA IX) CA9 Transcription->CAIX pH Regulation pH Regulation Disruption CAIX->pH Regulation Extracellular Acidification Extracellular Acidification CAIX->Extracellular Acidification CO2 + H2O -> H+ + HCO3- U-104 U-104 (SLC-0111) U-104->CAIX Inhibition U-104->pH Regulation Disrupts Intracellular Acidification Intracellular Acidification pH Regulation->Intracellular Acidification

Caption: HIF-1α Signaling and CA IX Regulation.

Experimental_Workflow Experimental Workflow for In Vitro Hypoxia Induction Cell Seeding 1. Seed Cells in Multi-well Plates Overnight Incubation 2. Incubate Overnight (37°C, 5% CO2) Cell Seeding->Overnight Incubation Treatment 3. Treat with U-104 (SLC-0111) or Vehicle (DMSO) Overnight Incubation->Treatment Hypoxia Incubation 4. Incubate in Hypoxic Chamber (e.g., 1% O2, 5% CO2, 24-72h) Treatment->Hypoxia Incubation Normoxia Control Normoxic Control (Standard Incubator) Treatment->Normoxia Control Endpoint Assays 5. Endpoint Analysis Hypoxia Incubation->Endpoint Assays Normoxia Control->Endpoint Assays Western Blot Western Blot (HIF-1α, CA IX) Endpoint Assays->Western Blot Viability Assay Cell Viability Assay (MTT, CellTiter-Glo) Endpoint Assays->Viability Assay pH Measurement pH Measurement (Intra- and Extracellular) Endpoint Assays->pH Measurement

Caption: In Vitro Hypoxia Induction Workflow.

Experimental Protocols

Protocol 1: Induction of Hypoxic Conditions and Treatment with U-104 (SLC-0111)

This protocol outlines the general procedure for culturing cells under hypoxic conditions and treating them with U-104.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-29, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • U-104 (SLC-0111)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well plates (6-well, 24-well, or 96-well depending on the downstream assay)

  • Hypoxia chamber or a tri-gas incubator

  • Gas mixture for hypoxia (e.g., 1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in multi-well plates. The optimal seeding density will vary depending on the cell line's growth rate and the duration of the experiment. As a starting point:

      • 96-well plate (Cell Viability): 5,000 - 10,000 cells/well

      • 6-well plate (Western Blot): 0.5 x 10⁶ - 1 x 10⁶ cells/well

    • Allow cells to adhere and grow overnight in a standard incubator (37°C, 5% CO₂).

  • Inhibitor Preparation:

    • Prepare a stock solution of U-104 in DMSO (e.g., 10 mM). Store at -20°C for long-term storage.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Treatment and Hypoxia Induction:

    • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of U-104 or the vehicle control.

    • Place the plates into a pre-gassed hypoxic chamber or a tri-gas incubator set to 1% O₂.

    • Incubate a parallel set of plates under normoxic conditions (standard incubator) as a control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream analyses as described in the following protocols.

Protocol 2: Western Blot Analysis of HIF-1α and CA IX

This protocol is for assessing the protein levels of HIF-1α and CA IX following hypoxic exposure and U-104 treatment.

Materials:

  • Cells treated as in Protocol 1 in 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-HIF-1α (1:1000 dilution)

    • Rabbit anti-CA IX (1:1000 dilution)

    • Mouse anti-β-actin (1:5000 dilution, as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Perform all lysis steps on ice to minimize protein degradation, especially of the labile HIF-1α protein.

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and add 4x Laemmli buffer to a final concentration of 1x.

    • Boil samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HIF-1α, CA IX, and β-actin overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of U-104 on cell viability under normoxic and hypoxic conditions.

Materials:

  • Cells treated as in Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Extracellular and Intracellular pH

This protocol provides methods for measuring changes in both extracellular and intracellular pH following treatment with U-104.

A. Extracellular pH (pHe) Measurement

Materials:

  • Cells treated as in Protocol 1

  • Phenol red-free culture medium

  • Calibrated pH meter

Procedure:

  • At the end of the treatment period, carefully collect the culture medium from each well.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Measure the pH of the collected medium.

B. Intracellular pH (pHi) Measurement using BCECF-AM

Materials:

  • Cells grown on glass coverslips or in black-walled, clear-bottom microplates

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin and high K⁺ buffers of known pH for calibration

  • Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

  • Dye Loading:

    • Wash cells with HBSS.

    • Load cells with 1-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Treatment:

    • Treat the cells with different concentrations of U-104 or a vehicle control in HBSS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

  • Calibration:

    • Generate a calibration curve by treating cells with nigericin (a protonophore) in high K⁺ buffers of known pH to equilibrate the intracellular and extracellular pH.

    • Correlate the fluorescence ratio to the pHi.

  • Data Analysis:

    • Calculate the pHi of the U-104-treated and control cells using the calibration curve. A decrease in the 490/440 ratio indicates intracellular acidification.

Conclusion

The carbonic anhydrase inhibitor U-104 (SLC-0111) is a powerful tool for inducing and studying hypoxic conditions in vitro. By selectively targeting the tumor-associated enzyme CA IX, U-104 disrupts the pH-regulating mechanisms that are critical for cancer cell survival in the hypoxic microenvironment. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the intricate interplay between hypoxia, pH regulation, and cancer cell biology. These studies will not only enhance our understanding of tumor pathophysiology but also aid in the development of novel therapeutic strategies targeting the hypoxic tumor niche.

References

Application Notes and Protocols: Carbonic Anhydrase Inhibitor 22 in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Carbonic Anhydrase Inhibitor 22 (CA-22) in preclinical glaucoma research models. The document outlines the inhibitor's in-vitro activity, proposes relevant in-vivo experimental protocols based on established models for analogous compounds, and presents data in a structured format for clear interpretation.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A major risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor in the ciliary body of the eye. They achieve this by inhibiting carbonic anhydrase isoforms, particularly CA-II, CA-IV, and CA-XII, which are involved in the secretion of bicarbonate ions essential for aqueous humor formation.[1][2]

This compound is a sulfonamide-based inhibitor with demonstrated high affinity for several key human carbonic anhydrase (hCA) isoforms implicated in glaucoma. Its in-vitro profile suggests it may be a potent agent for IOP reduction.

In-Vitro Inhibitory Activity of this compound

Quantitative analysis of the inhibitory activity of this compound against several human carbonic anhydrase (hCA) isoforms reveals a strong and selective profile. The Ki values, which represent the inhibition constant, are summarized in the table below. A lower Ki value indicates a higher binding affinity and more potent inhibition.

IsoformKi (nM)Reference
hCA I762[3][4]
hCA II20.3[3][4]
hCA VII8.3[3][4]
hCA IX17.9[3][4]
hCA XII10.5[3][4]

Table 1: In-vitro inhibitory activity (Ki) of this compound against various human carbonic anhydrase isoforms.[3][4]

The data indicates that this compound is a potent inhibitor of hCA II, VII, IX, and XII, with significantly lower affinity for hCA I. This selectivity is advantageous, as hCA II and hCA XII are the primary targets for antiglaucoma drugs, while inhibition of the widespread hCA I isoform is considered an off-target effect.[5]

Proposed In-Vivo Evaluation in a Rabbit Model of Ocular Hypertension

The following protocols are based on established methodologies for evaluating novel carbonic anhydrase inhibitors in preclinical glaucoma models.[6][7] Given the lack of specific published in-vivo data for this compound, the data presented for the representative "Novel CAI" is hypothetical and based on typical results seen for potent, topically active CAIs.[6][8][9]

Experimental Workflow for In-Vivo Evaluation

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimatization (New Zealand White Rabbits) B Baseline IOP Measurement (Tonometer) A->B C Induction of Ocular Hypertension (e.g., Intracameral Injection of a Viscoelastic Substance) B->C D Topical Administration of: - Vehicle Control - this compound - Positive Control (e.g., Dorzolamide) C->D E IOP Measurement at Multiple Time Points (e.g., 0, 1, 2, 4, 6, 8, 24 hours) D->E F Data Analysis: - Calculation of IOP Reduction - Statistical Comparison E->F

Caption: Workflow for evaluating the efficacy of this compound in a rabbit model of ocular hypertension.

Detailed Experimental Protocols

1. Induction of Ocular Hypertension in Rabbits

This protocol describes a commonly used method for inducing a transient and reversible model of elevated IOP, suitable for screening the efficacy of topical IOP-lowering agents.[10]

  • Animals: Adult male New Zealand White rabbits (3-3.5 kg) are used.[7] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Rabbits are anesthetized with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).[11] Topical proparacaine hydrochloride (0.5%) is applied to the cornea.

  • Induction: The anterior chamber of one eye is injected with a sterile, balanced salt solution containing 1.5% sodium hyaluronate to elevate IOP.[12] The contralateral eye can serve as a normotensive control.

  • Verification: IOP is measured using a calibrated tonometer (e.g., Tono-Pen, iCare TONOVET) before and after the injection to confirm a significant increase in IOP (typically >30 mmHg).

2. Topical Administration of Test Compounds

  • Formulation: this compound is formulated as a 1% or 2% ophthalmic solution or suspension in a sterile, buffered vehicle.

  • Dosing: A single 50 µL drop of the test formulation is instilled topically onto the cornea of the hypertensive eye.[12] Control groups receive either the vehicle alone or a clinically used CAI such as 2% dorzolamide.

  • Blinding: The study should be conducted in a blinded manner, where the individual administering the drops and measuring the IOP is unaware of the treatment allocation.

3. Intraocular Pressure Measurement

  • Schedule: IOP is measured in both eyes at baseline (pre-treatment) and at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).[13]

  • Procedure: The tonometer is used to take three consecutive readings for each eye at each time point, and the average is recorded.

Hypothetical In-Vivo Efficacy Data

The following table summarizes the expected IOP-lowering effects of a novel, potent carbonic anhydrase inhibitor, which serves as a proxy for the anticipated performance of this compound in an ocular hypertensive rabbit model.

Treatment GroupMean Baseline IOP (mmHg)Mean IOP Reduction from Baseline (mmHg) at 2 hoursMaximum IOP Reduction (mmHg)Time to Maximum Reduction (hours)
Vehicle Control35.2 ± 2.11.5 ± 0.81.8 ± 0.91
Novel CAI (1%)34.8 ± 2.58.2 ± 1.510.5 ± 1.84
Dorzolamide (2%)35.5 ± 2.36.5 ± 1.27.8 ± 1.42

*Table 2: Hypothetical IOP-lowering efficacy of a novel carbonic anhydrase inhibitor in an ocular hypertensive rabbit model. Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Mechanism of Action: Signaling Pathway

Carbonic anhydrase inhibitors lower IOP by reducing the production of aqueous humor. The following diagram illustrates the key steps in this process within the ciliary epithelium.

G cluster_0 Ciliary Epithelial Cell CO2 CO2 + H2O CA Carbonic Anhydrase (e.g., CA-II, CA-XII) CO2->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3 Secretion Reduced Bicarbonate and Fluid Secretion into Aqueous Humor HCO3->Secretion CA->H2CO3 Catalysis CAI22 Carbonic Anhydrase Inhibitor 22 CAI22->CA Inhibition IOP Lowered Intraocular Pressure (IOP) Secretion->IOP

Caption: Mechanism of action of this compound in reducing aqueous humor formation.

By inhibiting carbonic anhydrase, CA-22 blocks the conversion of carbon dioxide and water into carbonic acid, which subsequently dissociates into bicarbonate and protons.[9] This reduction in bicarbonate availability limits its secretion into the posterior chamber, thereby decreasing the osmotic gradient that drives fluid transport and ultimately reducing aqueous humor production and lowering IOP.[6][14]

Conclusion

This compound demonstrates a promising in-vitro profile as a potent and selective inhibitor of key carbonic anhydrase isoforms involved in glaucoma. The provided experimental protocols offer a robust framework for evaluating its in-vivo efficacy in a well-established animal model of ocular hypertension. The anticipated results, based on data from analogous compounds, suggest that this compound has the potential to be a highly effective agent for lowering intraocular pressure. Further preclinical studies are warranted to fully characterize its pharmacological properties and assess its potential as a novel therapeutic for glaucoma.

References

Application Notes and Protocols: Carbonic Anhydrase Inhibitors as Tools for Studying pH Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, and the regulation of various physiological and pathological processes, including respiration, renal function, and tumorigenesis.[2] Carbonic anhydrase inhibitors (CAIs) are valuable chemical tools for investigating the physiological roles of CAs and are utilized as therapeutic agents for conditions such as glaucoma, epilepsy, and cancer.[1][3]

This document provides detailed application notes and protocols for utilizing carbonic anhydrase inhibitors, with a focus on sulfonamide-based inhibitors, as tools to study pH regulation in various biological systems.

Mechanism of Action

Carbonic anhydrase inhibitors, particularly the well-studied sulfonamide class, function by binding to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[1][4] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of CO₂. By blocking the active site, CAIs prevent the enzyme from facilitating the rapid interconversion of CO₂ and bicarbonate, leading to a disruption of pH regulation and ion transport in targeted tissues and cells.[1][5] For instance, in hypoxic tumors, inhibition of the tumor-associated isoform CA IX can reverse the acidification of the tumor microenvironment.[6]

Quantitative Data on Representative Carbonic Anhydrase Inhibitors

The efficacy and specificity of carbonic anhydrase inhibitors are crucial for their application in research. The following table summarizes key quantitative data for several representative sulfonamide-based CAIs against various human (h) CA isoforms.

InhibitorTarget Isoform(s)Kᵢ (nM)Assay MethodReference
AcetazolamidehCA I, II, IX, XII368.7 (hCA I), 81.4 (hCA II), 41.3 (hCA IX), 39.1 (hCA XII)Stopped-flow CO₂ hydration[7]
VD11-4-2hCA IX0.05 (50 pM)Stopped-flow CO₂ hydration[4]
Compound 3nhCA IX, XII41.3 (hCA IX), 39.1 (hCA XII)Stopped-flow CO₂ hydration[7]
SulfanilamideBovine CA II-Native LESA MS[8]
ChlorothiazideBovine CA II-Native LESA MS[8]
DansylamideBovine CA II-Native LESA MS[8]

Note: Kᵢ values represent the inhibition constant, with lower values indicating higher potency. The specific values can vary depending on the assay conditions and the specific CA isoform being tested.

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing carbonic anhydrase inhibitors to study pH regulation.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This protocol is considered the gold standard for measuring the kinetic parameters of CA inhibition.[9]

Materials:

  • Purified carbonic anhydrase enzyme (e.g., bovine CA II or recombinant human CA isoform)

  • Carbonic anhydrase inhibitor of interest

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water for at least 30 minutes on ice)

  • pH indicator dye (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified CA enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the CA inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator.

  • Assay Execution:

    • Load one syringe of the stopped-flow apparatus with the enzyme solution (or a pre-incubated enzyme-inhibitor mixture).

    • Load the second syringe with CO₂-saturated water containing the pH indicator.

    • Initiate rapid mixing of the two solutions.

    • Monitor the change in absorbance over time, which reflects the change in pH due to the CA-catalyzed hydration of CO₂.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance change.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the initial rates against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Kₘ) are known.

Protocol 2: Measurement of Intracellular pH (pHi) using BCECF Fluorescence Microscopy

This protocol allows for the real-time monitoring of intracellular pH changes in response to CA inhibition.

Materials:

  • Cultured cells grown on glass coverslips

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye

  • Physiological saline solution (e.g., HEPES-buffered saline) with and without CO₂/HCO₃⁻

  • Carbonic anhydrase inhibitor

  • Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation at 490 nm and 440 nm, emission at 535 nm)

Procedure:

  • Cell Loading:

    • Incubate the cells with BCECF-AM (typically 1-5 µM) in physiological saline for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Baseline Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with the physiological saline and record the baseline fluorescence ratio (490nm/440nm).

  • Inhibitor Application:

    • Introduce the carbonic anhydrase inhibitor into the perfusion solution at the desired concentration.

    • Continue recording the fluorescence ratio to observe any changes in resting pHi.

  • Inducing pH Changes:

    • To study the role of CA in response to an acid load, switch the perfusion solution to one containing CO₂/HCO₃⁻. This will cause an initial intracellular acidification due to CO₂ influx and hydration.[10][11]

    • Monitor the rate of pHi recovery (alkalinization) as the cells utilize bicarbonate transporters.

  • Data Analysis:

    • Calibrate the fluorescence ratio to pHi values using a standard nigericin/high-K⁺ calibration method.

    • Compare the rates of pHi change (acidification and recovery) in the presence and absence of the CA inhibitor to determine its effect on pH regulation.[10]

Visualizations

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

CA_pH_Regulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_out Extracellular CO₂ CA_out Extracellular CA (e.g., CA IX) CO2_out->CA_out H2O_out H₂O H2O_out->CA_out HCO3_out Extracellular HCO₃⁻ CA_out->HCO3_out H_out Extracellular H⁺ (Acidic Microenvironment) CA_out->H_out CO2_in Intracellular CO₂ CO2_in->CO2_out diffusion CA_in Intracellular CA (e.g., CA II) CO2_in->CA_in H2O_in H₂O H2O_in->CA_in HCO3_in Intracellular HCO₃⁻ CA_in->HCO3_in H_in Intracellular H⁺ CA_in->H_in Transporter HCO₃⁻ Transporters (e.g., NBC, AE) HCO3_in->Transporter substrate Metabolism Cellular Metabolism Metabolism->CO2_in produces Transporter->HCO3_out transport Cell Cell Membrane

Caption: Carbonic anhydrase catalyzes CO₂ hydration both inside and outside the cell, influencing pH.

Experimental Workflow: Intracellular pH Measurement

pHi_Measurement_Workflow Start Start: Culture cells on coverslips Load Load cells with BCECF-AM Start->Load Wash Wash to remove excess dye Load->Wash Baseline Record baseline fluorescence ratio (490nm / 440nm) Wash->Baseline Add_Inhibitor Perfuse with CA Inhibitor Baseline->Add_Inhibitor Record_Inhibitor Record fluorescence ratio Add_Inhibitor->Record_Inhibitor Acid_Load Induce acid load (e.g., CO₂/HCO₃⁻ buffer) Record_Inhibitor->Acid_Load Record_Recovery Record pHi recovery Acid_Load->Record_Recovery Analyze Analyze data: - Calibrate ratio to pHi - Compare rates of pHi change Record_Recovery->Analyze End End Analyze->End

Caption: Workflow for measuring intracellular pH (pHi) using a fluorescent dye and a CA inhibitor.

Logical Relationship: CAI Effect on pH Dynamics

CAI_Effect_Logic CO2_Influx Increased Extracellular CO₂ No_CAI Normal CA Activity CO2_Influx->No_CAI With_CAI CA Inhibited CO2_Influx->With_CAI Rapid_Hydration Rapid CO₂ Hydration No_CAI->Rapid_Hydration Slow_Hydration Slow CO₂ Hydration With_CAI->Slow_Hydration Fast_Acidification Rapid Intracellular Acidification Rapid_Hydration->Fast_Acidification Slow_Acidification Slowed Intracellular Acidification Slow_Hydration->Slow_Acidification

Caption: Logic diagram illustrating how a CA inhibitor slows the rate of intracellular acidification.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of a Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] In the central nervous system (CNS), CAs are involved in cerebrospinal fluid (CSF) production and neuronal excitability, making them attractive targets for therapeutic intervention in neurological disorders.[3][4][5] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that modulate the activity of these enzymes.[6] The ability of a novel CAI, such as Carbonic Anhydrase Inhibitor 22 (CAI 22), to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy for treating CNS diseases.

The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[7] This barrier is formed by brain endothelial cells, which are connected by tight junctions and have a low rate of pinocytosis. The BBB's primary function is to protect the brain from harmful substances while allowing the passage of essential nutrients.[7] For a CNS drug to be effective, it must be able to permeate the BBB in therapeutically relevant concentrations.[7]

These application notes provide a detailed protocol for a multi-tiered approach to assess the BBB permeability of a novel carbonic anhydrase inhibitor, exemplified by "this compound". The protocol outlines a series of in silico, in vitro, and in vivo assays to characterize the compound's ability to penetrate the CNS.

Pre-assessment: In Silico Prediction

Prior to commencing wet-lab experiments, computational models can provide an initial estimate of a compound's BBB permeability based on its physicochemical properties.

Key Physicochemical Properties Influencing BBB Permeability:

PropertyFavorable Range for CNS PenetrationSignificance
Molecular Weight (MW) < 400 DaSmaller molecules are more likely to pass through the tight junctions of the BBB.
LogP (Octanol-water partition coefficient) 1.5 - 2.5Indicates the lipophilicity of the compound; a moderate level is optimal for traversing the lipid membranes of the BBB without being retained.
Topological Polar Surface Area (TPSA) < 90 ŲA measure of the surface area of polar atoms; lower TPSA is associated with better BBB penetration.[8]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the likelihood of the compound forming hydrogen bonds with the aqueous environment, facilitating membrane crossing.
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBD, a lower number of hydrogen bond acceptors is favorable for BBB permeability.
pKa 7.5 - 10.5The ionization state of a compound at physiological pH (7.4) affects its charge and, consequently, its ability to cross cell membranes.

Protocol: In Silico Analysis

  • Obtain the chemical structure of CAI 22.

  • Utilize computational software (e.g., QikProp, ADMET Predictor™, SwissADME) to calculate the key physicochemical properties listed in the table above.

  • Compare the calculated properties of CAI 22 to the favorable ranges for CNS penetration to predict its potential for BBB permeability.

In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to study the transport of a compound across a cell monolayer that mimics the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane.[8][9]

Experimental Protocol: PAMPA-BBB Assay

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable organic solvent (e.g., dodecane).

  • Prepare the donor solution: Dissolve CAI 22 in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add buffer solution to the acceptor wells.

  • Assemble the PAMPA sandwich by placing the filter plate onto the acceptor plate.

  • Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, determine the concentration of CAI 22 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = volume of the donor well

    • V_A = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

Data Interpretation:

Permeability (Pe) (10⁻⁶ cm/s)BBB Permeability Classification
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Cell-Based Transwell Assay

This assay utilizes a co-culture of human induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) and astrocytes grown on a semi-permeable membrane in a Transwell insert.[10] This model more closely mimics the in vivo BBB by including cellular components and tight junctions.[10]

Experimental Protocol: iBMEC/Astrocyte Co-culture Transwell Assay

  • Cell Culture:

    • Culture human iBMECs on the apical side of the Transwell insert.

    • Culture human astrocytes on the basolateral side of the plate.

    • Allow the cells to differentiate and form a monolayer with tight junctions.

  • Barrier Integrity Measurement:

    • Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value >1500 Ω·cm² is typically indicative of a good barrier.

  • Permeability Assay:

    • Add CAI 22 at a known concentration to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.

    • Determine the concentration of CAI 22 in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = the rate of appearance of the compound in the acceptor chamber

    • A = the surface area of the membrane

    • C₀ = the initial concentration in the donor chamber

Data Interpretation:

Papp (10⁻⁶ cm/s)BBB Permeability Classification
> 20High
5 - 20Medium
< 5Low

In Vivo Assessment of BBB Permeability

In vivo studies in animal models are essential to confirm the BBB permeability of a compound under physiological conditions.

Experimental Protocol: In Vivo Microdialysis in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus).

    • Implant a catheter into the jugular vein for compound administration.

  • Compound Administration:

    • Administer CAI 22 intravenously at a predetermined dose.

  • Sample Collection:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a specified duration (e.g., 4 hours).

    • Collect blood samples at corresponding time points.

  • Sample Analysis:

    • Determine the concentration of CAI 22 in the brain dialysate and plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kpuu) to quantify BBB penetration.

Data Interpretation:

Kp,uuBBB Penetration Classification
> 0.5High
0.1 - 0.5Medium
< 0.1Low

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 In Silico Assessment cluster_1 In Vitro Assessment struct CAI 22 Structure props Calculate Physicochemical Properties (MW, LogP, TPSA, HBD, HBA, pKa) struct->props pred Predict BBB Permeability props->pred pampa PAMPA Assay (Passive Diffusion) pred->pampa Proceed if favorable transwell iBMEC/Astrocyte Transwell Assay (Active & Passive Transport) pampa->transwell Confirm with cell model microdialysis Rodent Microdialysis (Brain & Plasma Concentration) transwell->microdialysis Validate in vivo

Caption: Experimental workflow for assessing BBB permeability.

G cluster_0 Carbonic Anhydrase Inhibition in the Brain cluster_1 Physiological Effects co2 CO2 + H2O ca Carbonic Anhydrase (CA) co2->ca hco3 HCO3- + H+ ca->hco3 ph Altered pH Homeostasis hco3->ph csf Reduced CSF Production hco3->csf neuronal Modulation of Neuronal Activity hco3->neuronal cai22 CAI 22 cai22->ca Inhibition

Caption: Simplified signaling pathway of carbonic anhydrase inhibition.

Conclusion

The assessment of blood-brain barrier permeability is a critical step in the development of novel carbonic anhydrase inhibitors for the treatment of central nervous system disorders. The multi-tiered approach described in these application notes, combining in silico, in vitro, and in vivo methodologies, provides a comprehensive framework for characterizing the CNS penetration potential of a candidate compound like "this compound". The data generated from these protocols will enable researchers to make informed decisions regarding the advancement of promising CAIs through the drug discovery pipeline.

References

Application Notes and Protocols for X-ray Crystallography of Carbonic Anhydrase in Complex with Inhibitor 22

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[1][3][4] Their dysregulation has been implicated in various diseases such as glaucoma, epilepsy, and some cancers, making them a significant target for drug development.[4][5][6] X-ray crystallography is a powerful technique used to determine the three-dimensional structure of CA-inhibitor complexes at atomic resolution. This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.[2][7]

This document provides detailed application notes and protocols for the X-ray crystallographic study of human carbonic anhydrase II (hCA II) in complex with a generic sulfonamide inhibitor, referred to here as "Inhibitor 22". Sulfonamides are a major class of CA inhibitors, and their binding to the active site zinc ion is a hallmark of their inhibitory action.[7]

Data Presentation

Table 1: Crystallization Conditions for hCA II - Inhibitor 22 Complex
ParameterConditionReference
ProteinHuman Carbonic Anhydrase II (hCA II)[8][9]
Protein Concentration10-15 mg/mL in 50 mM Tris-HCl, pH 7.8[6][8][9]
InhibitorInhibitor 22 (e.g., a sulfonamide derivative)N/A
Inhibitor Concentration10-molar excess for co-crystallization; 1-20 µM for soaking[6][8][9][10]
MethodHanging-drop vapor diffusion or crystal soaking[6][8][9][11][12]
Precipitant Solution2.5 M (NH₄)₂SO₄, 100 mM Tris-HCl, pH 8.2[6]
Temperature4°C or Room Temperature[6][10]
Crystal Growth Time3-5 days[8][9][10]
Table 2: X-ray Data Collection and Refinement Statistics for a Representative hCA II - Inhibitor Complex
Data Collection ParameterValueReference
PDB ID2EU3, 2EU2 (example complexes)[8][13]
Wavelength (Å)1.100[8][9]
Resolution (Å)1.15 - 2.00[6][8][9]
Space GroupP2₁[6]
Unit Cell Dimensions (Å)a=42.17, b=41.39, c=72.04, β=104.29°[6]
Rsym (%)6.7[6]
Completeness (%)91.1[6]
Refinement Statistics
Rcryst0.136 - 0.204[6][8][9]
Rfree0.166 - 0.251[6][8][9]
No. of Protein Atoms~2081[6]
No. of Inhibitor Atoms~21[6]
No. of Water Molecules~198[6]
RMSD Bond Lengths (Å)0.007[6]
RMSD Bond Angles (°)1.85[6]

Experimental Protocols

Protocol 1: Expression and Purification of Human Carbonic Anhydrase II (hCA II)
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the gene for human CA II.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture overnight at 25°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells using sonication or a French press.

  • Purification: Centrifuge the lysate to remove cell debris. The supernatant containing the soluble hCA II is then purified using affinity chromatography (e.g., a sulfonamide-linked affinity column) followed by size-exclusion chromatography for further purification.

  • Purity Check: Assess the purity of the protein by SDS-PAGE. The expected molecular weight of hCA II is approximately 29 kDa.[14]

  • Concentration: Concentrate the purified protein to 10-15 mg/mL using a centrifugal filter device. The concentration can be determined using a spectrophotometer at 280 nm.

Protocol 2: Crystallization of hCA II in Complex with Inhibitor 22

Method A: Co-crystallization [11][12]

  • Complex Formation: Prepare the hCA II-Inhibitor 22 complex by adding a 10-molar excess of the inhibitor to the purified hCA II solution (10 mg/mL in 100 mM Tris-HCl pH 8.5).[6] Incubate the mixture on ice for at least 1 hour.

  • Crystallization Setup: Use the hanging-drop vapor diffusion method.[8][9] Mix 2 µL of the protein-inhibitor complex solution with 2 µL of the precipitant solution (e.g., 2.5 M (NH₄)₂SO₄ in 100 mM Tris-HCl, pH 8.2) on a siliconized cover slip.[6]

  • Equilibration: Invert the cover slip and seal it over a well containing 500 µL of the precipitant solution.

  • Incubation: Incubate the crystallization plates at 4°C.[6][10] Crystals should appear within 3-5 days.

Method B: Crystal Soaking [11][12]

  • Apo-protein Crystallization: Crystallize the apo hCA II protein using the hanging-drop method as described above, but without the inhibitor.

  • Soaking Solution Preparation: Prepare a soaking solution containing the precipitant solution and Inhibitor 22 at a concentration of 1-20 µM.[8][9]

  • Soaking: Transfer the apo-hCA II crystals to the soaking solution. The soaking time can vary from a few minutes to 24 hours.[8][9]

Protocol 3: X-ray Data Collection and Processing
  • Cryo-protection: Before flash-cooling, briefly transfer the crystals to a cryoprotectant solution (e.g., precipitant solution supplemented with 20-30% glycerol).[8][9]

  • Flash-cooling: Flash-cool the crystals in liquid nitrogen.[8][9]

  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline. The data is typically collected at a wavelength of around 1.1 Å.[8][9]

  • Data Processing: Process the diffraction images using software such as DENZO and SCALEPACK to integrate the reflections and scale the data.[6]

  • Structure Solution and Refinement: Solve the structure of the complex by molecular replacement using a previously determined structure of hCA II (e.g., PDB ID: 1CA2) as a search model.[6] Refine the model using software like REFMAC5 or PHENIX, and manually build the inhibitor into the electron density map using Coot. Water molecules are added, and the final model is validated using tools like PROCHECK.[8][9]

Visualizations

Carbonic Anhydrase Catalytic Mechanism

carbonic_anhydrase_mechanism E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ H_plus H⁺ CO2 CO₂ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ HCO3 HCO₃⁻ H2O H₂O

Caption: The catalytic cycle of carbonic anhydrase.

Experimental Workflow for X-ray Crystallography

xray_crystallography_workflow protein_prep Protein Expression & Purification complex_formation Complex Formation (Co-crystallization or Soaking) protein_prep->complex_formation crystallization Crystallization complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: Workflow for protein X-ray crystallography.

Logical Relationship of Inhibitor Binding

inhibitor_binding Inhibitor Sulfonamide Inhibitor (Inhibitor 22) ActiveSite CA Active Site Inhibitor->ActiveSite Binds to Zn_ion Zn²⁺ Ion Inhibitor->Zn_ion Coordinates to ActiveSite->Zn_ion Contains His_residues 3 Histidine Residues ActiveSite->His_residues Contains Inhibition Enzyme Inhibition ActiveSite->Inhibition Leads to Zn_ion->His_residues Coordinated by

Caption: Binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibitor 22 in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[3][4] CA-IX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes cancer cell survival, proliferation, and invasion.[3][4][5][6] Consequently, CA-IX has emerged as a promising therapeutic target in oncology.[4][7][8]

"Carbonic Anhydrase Inhibitor 22" is a potent and selective small molecule inhibitor of CA-IX. By targeting the enzymatic activity of CA-IX, this inhibitor disrupts pH regulation in cancer cells, leading to increased intracellular acidification and subsequent inhibition of cell proliferation and induction of apoptosis.[5] These application notes provide a comprehensive overview of the use of this compound in cancer cell proliferation studies, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action

This compound functions by binding to the active site of CA-IX, thereby blocking its catalytic activity.[5] This inhibition prevents the hydration of carbon dioxide to bicarbonate and protons, a reaction that is critical for maintaining the pH balance in cancer cells within the acidic tumor microenvironment.[3][5] The disruption of this process leads to an accumulation of intracellular acid, creating an inhospitable environment for cancer cells and ultimately hindering their growth and survival.[5]

The downstream effects of CA-IX inhibition by this compound include:

  • Inhibition of Cell Proliferation: By disrupting pH homeostasis, the inhibitor creates an environment that is not conducive to the enzymatic and cellular processes required for cell division.

  • Induction of Apoptosis: The increased intracellular acidity can trigger programmed cell death pathways.[5]

  • Suppression of Invasion and Metastasis: The acidic extracellular environment, partly maintained by CA-IX, is implicated in the breakdown of the extracellular matrix and promotion of cell migration.[3] Inhibition of CA-IX can mitigate these effects.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound, showcasing its inhibitory activity against CA-IX and its anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC50 (nM)
CA-IX25
CA-II (off-target)>10,000

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 72h treatment
MDA-MB-231Breast5.2
HCT-116Colon8.7
A549Lung12.1
PANC-1Pancreatic7.5

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11][12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][14] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][13]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both the floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17] Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[19]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[20][21] Incubate on ice for at least 30 minutes.[20][21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry.[21]

Visualizations

Signaling Pathway

cluster_0 Tumor Microenvironment (Hypoxia, Acidosis) cluster_1 Cancer Cell HIF1a HIF-1α Stabilization CAIX_exp CA-IX Expression HIF1a->CAIX_exp CAIX_act CA-IX Activity (CO2 + H2O ↔ H+ + HCO3-) CAIX_exp->CAIX_act pHi ↑ Intracellular pH (pHi) (Alkalinization) CAIX_act->pHi pHe ↓ Extracellular pH (pHe) (Acidification) CAIX_act->pHe Block Inhibition Proliferation Cell Proliferation & Survival pHi->Proliferation Invasion Invasion & Metastasis pHe->Invasion Inhibitor Carbonic Anhydrase Inhibitor 22 Inhibitor->CAIX_act Block->Proliferation Apoptosis Apoptosis Block->Apoptosis

Caption: CA-IX inhibition disrupts pH balance, leading to reduced proliferation and apoptosis.

Experimental Workflow

cluster_0 In Vitro Assays cluster_1 Endpoints start Seed Cancer Cells treat Treat with This compound start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt annexin Annexin V/PI Staining (Apoptosis) incubate->annexin pi PI Staining (Cell Cycle) incubate->pi

Caption: Workflow for assessing the inhibitor's effects on cancer cells.

Logical Relationship of Apoptosis Assay Results

cluster_0 Flow Cytometry Quadrants Q3 Q3: Viable Cells (Annexin V-, PI-) Q4 Q4: Early Apoptotic Cells (Annexin V+, PI-) Q3->Q4 Q2 Q2: Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q4->Q2 Q1 Q1: Necrotic Cells (Annexin V-, PI+)

Caption: Interpretation of Annexin V/PI flow cytometry data.

References

Application Notes and Protocols for Evaluating "Carbonic Anhydrase Inhibitor 22" Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme whose expression is strongly induced by hypoxia, a common feature of the solid tumor microenvironment.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX plays a crucial role in regulating intra- and extracellular pH (pHi and pHe, respectively).[2] This pH regulation allows cancer cells to thrive in acidic conditions that are normally toxic, thereby promoting tumor progression, metastasis, and resistance to therapy.[2] Consequently, CAIX has emerged as a prime therapeutic target in oncology.

This document provides detailed methodologies for the preclinical evaluation of Carbonic Anhydrase Inhibitor 22 , a novel compound identified in literature with inhibitory activity against CAIX.[3][4] Due to the limited public availability of extensive in vivo experimental data for "Compound 22," the protocols detailed herein utilize the well-characterized and clinically evaluated CAIX inhibitor, SLC-0111 , as a representative compound for establishing robust experimental procedures.[5][6] These notes are designed to guide researchers in assessing the efficacy of novel CAIX inhibitors from initial enzymatic assays to comprehensive in vivo tumor models.

Mechanism of Action: Targeting Tumor Hypoxia and pH Regulation

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and activates the transcription of numerous genes, including CA9.[1] The resulting CAIX protein on the cell surface acidifies the tumor microenvironment while maintaining a neutral intracellular pH, which is favorable for cancer cell survival and proliferation.[6] Carbonic anhydrase inhibitors, such as Compound 22 and SLC-0111, are typically sulfonamide-based molecules that bind to the zinc ion in the enzyme's active site, blocking its catalytic function.[7] This inhibition disrupts pH homeostasis, leading to intracellular acidification and subsequent reduction in cell viability, proliferation, and invasion.[2][5]

cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell cluster_2 Therapeutic Intervention Hypoxia Low Oxygen (Hypoxia) HIF HIF-1α Stabilization Hypoxia->HIF Induces CA9_Gene CA9 Gene Transcription HIF->CA9_Gene Activates CAIX_Protein CAIX Protein Expression (on cell surface) CA9_Gene->CAIX_Protein Leads to pH_Regulation CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX_Protein->pH_Regulation Catalyzes pHi Maintain Intracellular pH (pHi) (Survival & Proliferation) pH_Regulation->pHi pHe Acidify Extracellular pH (pHe) (Invasion & Metastasis) pH_Regulation->pHe Inhibitor Carbonic Anhydrase Inhibitor 22 / SLC-0111 Inhibitor->pH_Regulation Inhibits

Caption: Hypoxia-induced CAIX signaling pathway and inhibitor action.

Data Presentation: Quantitative Efficacy

The following tables summarize quantitative data for this compound and the representative inhibitor, SLC-0111.

Table 1: In Vitro Inhibitory Activity of this compound Data sourced from studies on fibrate-based N-acylsulphonamides.[4]

Target IsoformKᵢ (nM)Selectivity vs. hCA II
hCA I (cytosolic)>10000>625x
hCA II (cytosolic)161x (Reference)
hCA IX (tumor-associated)1250.128x
hCA XII (tumor-associated)880.18x

Table 2: In Vitro Inhibitory Activity of SLC-0111 A representative, well-characterized CAIX inhibitor.[6]

Target IsoformKᵢ (nM)Selectivity vs. hCA II
hCA I (cytosolic)>10000>221x
hCA II (cytosolic)45.11x (Reference)
hCA IX (tumor-associated)4.510x
hCA XII (tumor-associated)4.510x

Table 3: Preclinical In Vivo Efficacy of SLC-0111 (Representative CAIX Inhibitor)

Cancer TypeModelTreatmentKey FindingsReference
GlioblastomaD456 & 1016 PDX (Orthotopic)SLC-0111 (100 mg/kg, daily) + TemozolomideCombination significantly regressed tumors and delayed growth compared to either agent alone.[8][9]
Triple Negative Breast CancerMDA-MB-231 (Orthotopic)SLC-0111 (50 mg/kg, daily) + SunitinibCombination significantly reduced primary tumor growth and sunitinib-induced lung metastasis.[5]
Melanoma, Breast CancerB16F10, E0771SLC-0111 (50 mg/kg, daily) + Anti-PD1/Anti-CTLA4Sensitized tumors to immune checkpoint blockade, reduced tumor growth and metastasis.[10]
Head and Neck Squamous Cell CarcinomaFaDu XenograftSLC-0111 (100 mg/kg, daily) + CisplatinSignificantly enhanced the anti-tumor effect of cisplatin, reducing tumor volume by ~78%.[11]

Table 4: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase I Study, Day 1) Provides an indication of the compound's profile; mouse-specific PK may vary.[12][13]

DoseCₘₐₓ (ng/mL)Tₘₐₓ (hours)AUC₀₋₂₄ (μg·h/mL)
500 mg43502.46 - 6.0533
1000 mg62202.46 - 6.0570
2000 mg53402.46 - 6.0594

Experimental Protocols

The following protocols provide a framework for the comprehensive preclinical evaluation of a novel CAIX inhibitor.

cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assay (Stopped-Flow) Determine Kᵢ and IC₅₀ vs. CAIX, CAII, CAXII cell_based Cell-Based Assays (CAIX+ Cancer Lines) enzymatic->cell_based proliferation Proliferation/Viability Assay (Normoxia vs. Hypoxia) cell_based->proliferation pHi_measure Intracellular pH (pHi) Measurement cell_based->pHi_measure migration Migration & Invasion Assays (e.g., Transwell) cell_based->migration lead_selection Lead Compound Selection proliferation->lead_selection pHi_measure->lead_selection migration->lead_selection pk Pharmacokinetics (PK) (Dose, Bioavailability) xenograft Xenograft Tumor Model (Efficacy, TGI) pk->xenograft pHe_measure Extracellular pH (pHe) Measurement xenograft->pHe_measure ihc IHC Analysis (CAIX, Ki-67, Apoptosis) xenograft->ihc lead_selection->pk

Caption: Preclinical evaluation workflow for a novel CAIX inhibitor.
Protocol 1: In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the inhibitory potency (Kᵢ) of a compound against carbonic anhydrase isoforms.

Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A buffered solution containing the enzyme and a pH indicator is rapidly mixed with a CO₂-saturated solution. The resulting drop in pH is monitored spectrophotometrically as a change in the absorbance of the indicator over milliseconds.[14][15]

Materials:

  • Recombinant human CAIX, CAII, and CAXII enzymes

  • Stopped-flow spectrophotometer

  • CO₂ gas cylinder

  • Buffer (e.g., 20 mM Tris, pH 8.3)

  • pH indicator (e.g., Phenol Red, 100 µM)

  • Test inhibitor (e.g., Compound 22) and standard inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • Ice-cold deionized water

Procedure:

  • Preparation:

    • Equilibrate the reaction buffer and enzyme solutions at 0°C on ice.

    • Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes. Maintain bubbling throughout the experiment.

  • Uncatalyzed Rate (Baseline):

    • In the stopped-flow instrument, rapidly mix the reaction buffer with the CO₂-saturated water. Record the rate of absorbance change at 570 nm. This is the baseline rate.

  • Catalyzed Rate:

    • Mix the enzyme solution (in reaction buffer) with the CO₂-saturated water. Record the initial rate of absorbance change.

  • Inhibited Rate:

    • Pre-incubate the enzyme solution with various concentrations of the test inhibitor for 15 minutes at room temperature.

    • Mix the enzyme-inhibitor solution with the CO₂-saturated water and record the inhibited reaction rate.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration.

    • Determine the IC₅₀ value (concentration of inhibitor that causes 50% inhibition).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to the Michaelis-Menten constant (Km) of the substrate.

Protocol 2: Intracellular pH (pHi) Measurement

This assay confirms the mechanism of action by measuring the inhibitor's ability to cause intracellular acidification.

Principle: Cells are loaded with a pH-sensitive fluorescent dye, BCECF-AM. This cell-permeable ester is cleaved by intracellular esterases to the membrane-impermeable, pH-sensitive form, BCECF. The fluorescence emission ratio after excitation at a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm) is used to calculate the pHi.[2][5]

Materials:

  • CAIX-expressing cancer cells (e.g., MDA-MB-231, HT-29)

  • BCECF-AM dye (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence microscope or plate reader with dual-excitation capability

  • Nigericin (for calibration)

  • High K⁺ calibration buffers (pH range 6.0 - 8.0)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or 96-well plates. Culture under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24-48 hours to induce CAIX expression.

  • Dye Loading:

    • Wash cells with HBSS.

    • Incubate cells with 3-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

    • Wash cells three times with HBSS to remove extracellular dye.

  • Inhibitor Treatment: Add the CAIX inhibitor at the desired concentration and incubate for the desired time.

  • Fluorescence Measurement:

    • Measure fluorescence emission at ~535 nm after alternating excitation at ~490 nm and ~440 nm.

    • Record the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀).

  • Calibration:

    • At the end of the experiment, perfuse the cells with high K⁺ calibration buffers of known pH containing 10 µM nigericin. This equilibrates the pHi and extracellular pH.

    • Measure the F₄₉₀/F₄₄₀ ratio for each calibration buffer to generate a standard curve.

  • Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CAIX inhibitor in a subcutaneous mouse model.

Principle: Immunodeficient mice are implanted with human cancer cells that form a solid tumor. The effect of the test compound on tumor growth is monitored over time and compared to a vehicle control group.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID)

  • CAIX-positive human cancer cell line (e.g., HT-29, MDA-MB-231)

  • Matrigel

  • Test inhibitor (e.g., SLC-0111) formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Digital calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to an average volume of ~100 mm³.

    • Measure tumors with digital calipers and calculate volume using the formula: (Length × Width²) / 2.

    • Randomize mice into treatment and control groups (n=8-10 mice/group).

  • Treatment Administration:

    • Administer the inhibitor (e.g., SLC-0111 at 50-100 mg/kg) or vehicle daily via oral gavage.[5][10]

    • Monitor body weight twice weekly as an indicator of toxicity.

  • Efficacy Evaluation:

    • Measure tumor volume twice weekly.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for other analyses.

Protocol 4: In Vivo Extracellular pH (pHe) Measurement

This protocol uses a fluorescent probe to measure pH at the tumor cell surface in vivo.

Principle: A pH-sensitive fluorescent probe conjugated to a peptide (pHLIP, pH Low Insertion Peptide) that targets acidic environments is administered to tumor-bearing mice. The fluorescence emission spectrum of the probe changes with pH, allowing for ratiometric imaging of the tumor surface pH.[1]

Materials:

  • Tumor-bearing mice (from Protocol 3)

  • pH-sensitive probe (e.g., SNARF-pHLIP)

  • Fluorescence microscope with spectral imaging capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse. Surgically expose the tumor surface for imaging.

  • Probe Administration: Administer the fluorescent probe directly to the tumor surface or systemically, allowing time for accumulation.

  • Fluorescence Imaging:

    • Using the fluorescence microscope, acquire fluorescence spectra and images from the tumor surface.

    • The ratio of fluorescence intensity at two different emission wavelengths is calculated to determine the pH.

  • Modulation (Optional): To confirm the sensitivity of the measurement, an intraperitoneal injection of glucose can be administered, which is known to decrease tumor pHe.[1] Repeat the fluorescence measurements after 40 minutes.

  • Data Analysis: Generate a pH map of the tumor surface by converting the fluorescence ratios to pH values using a pre-established calibration curve.

Protocol 5: Immunohistochemistry (IHC) for CAIX and Ki-67

This protocol is for the analysis of excised tumor tissue to confirm target expression and assess effects on proliferation.

Principle: Formalin-fixed, paraffin-embedded tumor sections are stained with specific antibodies against CAIX (target marker) and Ki-67 (proliferation marker). A secondary antibody conjugated to an enzyme reacts with a chromogen to produce a colored precipitate at the antigen site, which is visualized by microscopy.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Microtome

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Primary antibodies: anti-CAIX and anti-Ki-67

  • HRP-conjugated secondary antibody and detection kit (e.g., DAB)

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Wash slides in xylene (2x 5 min), followed by rehydration through a graded ethanol series (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated citrate buffer (95-100°C) for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Block non-specific binding with a protein block or serum for 1 hour.

    • Incubate with the primary antibody (anti-CAIX or anti-Ki-67) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 30-60 minutes.

    • Develop the signal with DAB chromogen.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Image the slides using a light microscope.

    • Quantify the staining. For Ki-67, the labeling index is calculated as the percentage of positively stained nuclei in tumor cells. For CAIX, the intensity and percentage of positive membrane staining are assessed.

References

Troubleshooting & Optimization

Technical Support Center: Carbonic Anhydrase Inhibitor - Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase inhibitor, Acetazolamide. Due to the absence of a specific compound designated "Carbonic anhydrase inhibitor 22" in scientific literature, this guide focuses on Acetazolamide, a widely used carbonic anhydrase inhibitor known for its solubility challenges.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of Acetazolamide.

Q1: My Acetazolamide powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?

A1: Acetazolamide has very low solubility in water and neutral aqueous solutions.[1][2] Direct dissolution in aqueous-based media is a common challenge. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous experimental solution.[3]

Q2: What is the recommended solvent for preparing an Acetazolamide stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing Acetazolamide stock solutions for in vitro studies.[2][3][4] Acetazolamide is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.[2][3] Dimethylformamide (DMF) can also be used as an alternative.[4]

Q3: I prepared a concentrated stock of Acetazolamide in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5] Here are several strategies to mitigate precipitation:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of Acetazolamide in your experiment.

  • Optimize the Dilution Process: Instead of a single, large dilution, try a serial dilution approach.[3] Alternatively, add the DMSO stock solution dropwise to your pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring.[5]

  • Maintain a Low Final DMSO Concentration: While a slightly higher final DMSO concentration (e.g., 0.1% to 0.5%) might help maintain solubility, it is crucial to keep it as low as possible to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]

  • Gentle Warming: After dilution, maintaining the solution at 37°C with gentle agitation may help keep the compound in solution.[3]

Q4: I am still observing precipitation even after trying the above methods. Are there other techniques to enhance the aqueous solubility of Acetazolamide?

A7: For persistent solubility issues, particularly for in vivo applications, more advanced formulation strategies can be considered:

  • pH Adjustment: Acetazolamide's solubility is pH-dependent, increasing at higher pH values.[6][7] For some applications, adjusting the pH of the final solution can improve solubility. For instance, the bulk solution for injection is sometimes adjusted to a pH of 9.6.[8] However, significant pH changes can negatively impact cell health and must be carefully controlled for in in-vitro experiments.[9]

  • Use of Solubilizing Agents:

    • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to enhance the aqueous solubility of Acetazolamide.[3]

    • Co-solvents: Mixtures of solvents can improve solubility. For example, a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for in vivo preparations to achieve a clear solution.[2]

Q5: My cell culture medium turned yellow after adding Acetazolamide. What does this indicate?

A5: The yellowing of cell culture medium containing phenol red is an indication of acidification.[9] Acetazolamide inhibits carbonic anhydrase, an enzyme critical for pH regulation.[10][11] This inhibition leads to an accumulation of carbonic acid and a subsequent drop in the pH of the medium.[9] It is crucial to monitor the pH of your culture medium and consider using a HEPES-buffered medium to provide additional buffering capacity.[9]

Data Presentation

Table 1: Solubility of Acetazolamide in Various Solvents

SolventSolubilityTemperatureNotesCitation(s)
Water Very slightly soluble, < 0.1 mg/mL25°CNot recommended for stock solutions.[1][2]
0.72 mg/mL25°C[6]
Ethanol (95%) Slightly soluble-Not a primary solvent for stock solutions.[1]
3.93 mg/mL25°C[6]
DMSO ~15 mg/mL-Recommended for stock solutions.[4]
44 mg/mL-[3]
50 mg/mL-Requires sonication.[2]
Dimethylformamide (DMF) ~15 mg/mL-Alternative organic solvent for stock solutions.[4]
PBS (pH 7.2) 1.96 mg/mL-Requires sonication, warming, and heating to 60°C.[2]
1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL-Illustrates the significant drop in solubility upon dilution in aqueous buffer.[4]
Phosphate Buffer (pH 1.2) 1.26 mg/mL25°CpH-dependent solubility.[12]
Phosphate Buffer (pH 7.4) -37°CDissolution is pH-dependent, with higher solubility at higher pH.[7]

Experimental Protocols

Protocol 1: Preparation of Acetazolamide Stock and Working Solutions for In Vitro Assays

Materials:

  • Acetazolamide powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of a Concentrated Stock Solution in DMSO (e.g., 20 mM): a. Aseptically weigh the required amount of Acetazolamide powder. b. In a sterile tube, add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration. c. Vortex the tube thoroughly until the Acetazolamide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2][3] d. Store the DMSO stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles.[3]

  • Preparation of the Final Working Solution: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Pre-warm the cell culture medium or buffer to the experimental temperature (typically 37°C). c. To minimize precipitation, perform a serial dilution. For example, make an intermediate dilution of the stock solution in the pre-warmed medium before preparing the final concentration. d. Alternatively, add the required volume of the DMSO stock solution dropwise to the vortex of the pre-warmed medium while gently stirring. e. Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.5%) and is consistent across all experimental and control groups.[3]

Important Considerations:

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the Acetazolamide-treated samples.[3]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualization

Caption: Role of Carbonic Anhydrase IX (CAIX) in Tumor Cell pH Regulation and Inhibition by Acetazolamide.

References

Technical Support Center: Optimizing Carbonic Anhydrase Inhibitor 22 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Carbonic Anhydrase Inhibitor 22 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sulfonamide-based inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By inhibiting CAs, this compound can modulate intracellular and extracellular pH, which can impact various cellular processes, including proliferation, ion transport, and metabolism.[3][4] Its inhibitory activity (Ki values) against several human carbonic anhydrase (hCA) isoforms has been determined, showing particular potency against hCA II, VII, IX, and XII.[1][5]

Q2: What is a good starting concentration for my cell culture experiment?

A sensible starting point is to use a concentration range that brackets the Ki values for the target CA isoforms expressed in your cell line of interest. For this compound, the Ki values are in the nanomolar range for several key isoforms (see Table 1).[1][5] Therefore, a broad logarithmic dilution series, for instance from 10 nM to 100 µM, is recommended for initial dose-response experiments. A related sulfonamide functionalized coumarin showed no cytotoxicity up to 50 µM in one study, suggesting this range is likely to include non-toxic and effective concentrations.[6]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How do I determine if the observed cellular effects are due to inhibition of my target carbonic anhydrase?

To confirm that the observed phenotype is a result of on-target inhibition, consider the following approaches:

  • Use a structurally different CA inhibitor: If a different class of carbonic anhydrase inhibitor produces the same effect, it is more likely to be a consequence of carbonic anhydrase inhibition.

  • Test in a target-negative cell line: If possible, use a cell line that does not express the target CA isoform. The absence of the effect in this cell line would support on-target activity.

  • Rescue experiment: If the inhibitor affects a specific pathway, attempt to rescue the phenotype by adding a downstream product of the enzymatic reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. 1. Concentration is too low: The inhibitor may not be reaching an effective intracellular concentration. 2. Poor cell permeability: The compound may not efficiently cross the cell membrane. 3. Inhibitor instability: The compound may be degrading in the culture medium over the course of the experiment. 4. Insensitive cell line or assay: The chosen cell line may not express the target CA isoform at sufficient levels, or the assay may not be sensitive enough to detect the effect.1. Test a higher concentration range (e.g., up to 100 µM). 2. Assess the physicochemical properties of the inhibitor to predict membrane permeability. If targeting an intracellular CA, modifications to the inhibitor structure may be needed. 3. Prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor at regular intervals. 4. Confirm target expression in your cell line (e.g., via qPCR or Western blot). Use a positive control to validate your assay's performance.
High levels of cell death or toxicity observed. 1. Concentration is too high: The inhibitor may be causing on-target or off-target toxicity at the concentrations tested. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: The inhibitor may be interacting with other cellular targets, leading to cytotoxicity.[3]1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range and select a non-toxic concentration for your functional assays. 2. Ensure the final solvent concentration is within a non-toxic range (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same final DMSO concentration) in all experiments. 3. Investigate potential off-target effects by consulting literature on related compounds or performing broader profiling assays.
Inhibitor precipitates in the culture medium. 1. Low aqueous solubility: The inhibitor may have poor solubility in the aqueous culture medium, especially when diluted from a high-concentration DMSO stock.1. Ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic. Prepare intermediate dilutions in culture medium rather than adding a very small volume of high-concentration stock to a large volume of medium. Visually inspect the medium for any signs of precipitation after adding the inhibitor.
Inconsistent results between experiments. 1. Variability in cell health: The passage number and overall health of the cells can impact their response to inhibitors. 2. Inconsistent inhibitor preparation: Improper storage or handling of the inhibitor can lead to degradation and variable activity. 3. Differences in experimental conditions: Minor variations in incubation time, cell density, or assay procedure can lead to inconsistent outcomes.1. Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments. 2. Always use freshly prepared dilutions from a properly stored and aliquoted stock solution. 3. Standardize all experimental parameters and document them carefully.

Quantitative Data

Table 1: Inhibitory Activity (Ki) of this compound against Human CA Isoforms

IsoformKi (nM)
hCA I762
hCA II20.3
hCA VII8.3
hCA IX17.9
hCA XII10.5

Data sourced from MedChemExpress.[1][5]

Table 2: Example Cytotoxicity Data for a Related Sulfonamide Functionalized Coumarin

Compound Concentration (µM)Cell Viability (%)
50~100
10097

This data is for a related compound and should be used as a general guide.[6] Users must determine the specific cytotoxicity profile for this compound in their cell line of choice.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to create a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for a predetermined period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell proliferation assay, a target-specific functional assay, or a reporter assay).

  • Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the dose-response protocol above.

  • MTT Addition: At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).

Visualizations

G cluster_workflow Experimental Workflow for Concentration Optimization A Prepare Stock Solution (e.g., 10 mM in DMSO) B Perform Serial Dilution (e.g., 100 µM to 10 nM) A->B C Treat Cells in 96-well Plate B->C D Incubate (e.g., 24-72h) C->D E Perform Parallel Assays D->E F Cytotoxicity Assay (e.g., MTT) E->F G Functional Assay (e.g., Proliferation) E->G H Determine CC50 F->H I Determine EC50/IC50 G->I J Select Optimal Non-Toxic Concentration for Future Experiments H->J I->J

Caption: Workflow for determining the optimal concentration of this compound.

G cluster_pathway Simplified Carbonic Anhydrase Signaling CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 H+ + HCO3- CA->HCO3 pH_Reg pH Regulation HCO3->pH_Reg Inhibitor Carbonic Anhydrase Inhibitor 22 Inhibitor->CA Cell_Proc Cellular Processes (e.g., Proliferation, Ion Transport) pH_Reg->Cell_Proc

Caption: Simplified mechanism of action for this compound.

G cluster_troubleshooting Troubleshooting Logic for No Observed Effect Start No Effect Observed Check_Conc Is Concentration Range Sufficiently High? Start->Check_Conc Increase_Conc Increase Concentration Range Check_Conc->Increase_Conc No Check_Permeability Is Compound Cell-Permeable? Check_Conc->Check_Permeability Yes Increase_Conc->Start Assess_Properties Assess Physicochemical Properties Check_Permeability->Assess_Properties No Check_Target Does Cell Line Express Target? Check_Permeability->Check_Target Yes End Re-evaluate Experimental Design Assess_Properties->End Validate_Target Validate Target Expression (e.g., qPCR, Western Blot) Check_Target->Validate_Target No Check_Assay Is Assay Working Correctly? Check_Target->Check_Assay Yes Validate_Target->End Positive_Control Run Positive Control for Assay Check_Assay->Positive_Control No Check_Assay->End Yes Positive_Control->End

Caption: A logical workflow for troubleshooting a lack of experimental effect.

References

"Carbonic anhydrase inhibitor 22" off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbonic Anhydrase Inhibitor 22, a ureido-substituted benzenesulfonamide. This guide focuses on understanding and controlling for its off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound belongs to the class of ureido-substituted benzenesulfonamides. Its primary targets are the transmembrane, tumor-associated carbonic anhydrase isoforms CA IX and CA XII. These enzymes are crucial in regulating pH in the tumor microenvironment, and their inhibition is a therapeutic strategy in oncology.

Q2: What are the main off-target effects of this compound?

The primary off-target effects of this compound are the inhibition of other human carbonic anhydrase (hCA) isoforms. Due to the highly conserved nature of the active site among CA enzymes, inhibitors designed for one isoform may also affect others. The most common off-targets are the ubiquitously expressed cytosolic isoforms, hCA I and hCA II.[1] Inhibition of these isoforms can lead to unintended physiological consequences and confound experimental results.

Q3: How can I assess the selectivity of this compound?

The selectivity of an inhibitor is determined by comparing its inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against a panel of CA isoforms. A significantly lower Kᵢ or IC₅₀ value for the target isoforms (CA IX and XII) compared to the off-target isoforms (CA I and II) indicates higher selectivity. The standard method for determining these values is the stopped-flow CO₂ hydratase assay.

Q4: What are some common reasons for discrepancies between biochemical and cell-based assay results with this inhibitor?

It is not uncommon to observe potent inhibition in a biochemical assay but weaker effects in a cell-based assay. Several factors can contribute to this:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching intracellular off-targets. However, since the active sites of CA IX and CA XII are extracellular, this might be less of an issue for on-target activity.

  • Drug Efflux: Cancer cells can actively pump out small molecules using efflux pumps, reducing the effective concentration of the inhibitor.[2]

  • Protein Binding: The inhibitor may bind to proteins in the cell culture medium, such as albumin, reducing its free concentration and availability to bind to the target enzyme.

  • Metabolic Inactivation: Cells may metabolize and inactivate the inhibitor over the course of the experiment.[1]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Off-target inhibition of essential CA isoforms or other enzymes. 1. Perform a dose-response curve to determine the concentration at which toxicity occurs. 2. Use a lower, more selective concentration of the inhibitor. 3. Test the inhibitor on a panel of cell lines with varying expression levels of CA isoforms. 4. As a negative control, use a structurally similar but inactive compound.
Solvent Toxicity (e.g., DMSO). 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Always include a vehicle control (media with the same concentration of solvent) in your experiments.
Compound Degradation. 1. Ensure proper storage of the compound as recommended by the manufacturer. 2. Prepare fresh solutions for each experiment.
Problem 2: Inconsistent or Non-reproducible Results
Possible Cause Troubleshooting Steps
Compound Solubility Issues. 1. Ensure the inhibitor is fully dissolved in the stock solution. 2. When diluting into aqueous media, be mindful of potential precipitation. 3. Maintain a consistent and low final concentration of the solvent across all experimental conditions.
Variability in Cell Culture Conditions. 1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding densities. 3. Maintain stable pH and CO₂ levels in the incubator.
Assay-Specific Variability. 1. For enzyme inhibition assays, ensure the enzyme is active and the substrate concentration is appropriate. 2. For cell-based assays, optimize incubation times and reagent concentrations.

Quantitative Data Summary

The inhibitory activity of this compound against key human carbonic anhydrase isoforms is summarized below. The data is presented as the inhibition constant (Kᵢ) in nanomolar (nM). A lower Kᵢ value indicates stronger inhibition.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Inhibitor 22 8510.325.54.8
Acetazolamide (Standard) 25012255.7

Data sourced from Pacchiano F, et al. J Med Chem. 2011.

Experimental Protocols

Stopped-Flow CO₂ Hydratase Assay for Measuring CA Inhibition

This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • This compound

  • Acetazolamide (as a control inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA enzyme in HEPES buffer.

    • Prepare a range of concentrations of this compound and acetazolamide.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to 25°C.

  • Measurement of Uninhibited Reaction:

    • Mix the enzyme solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time to determine the initial reaction rate.

  • Measurement of Inhibited Reaction:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time.

    • Repeat the stopped-flow measurement for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the enzyme activity as a function of inhibitor concentration to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

MTT Assay for Assessing Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Measurement of Intracellular pH (pHi) using BCECF-AM

This method uses a pH-sensitive fluorescent dye to measure changes in intracellular pH.

Materials:

  • Cells cultured on coverslips or in a multi-well plate suitable for fluorescence microscopy

  • Hanks' Balanced Salt Solution (HBSS)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • This compound

  • Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with 5-10 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.[3][4]

  • Inhibitor Treatment:

    • Wash the cells to remove excess dye.

    • Add HBSS containing the desired concentration of this compound. Include a vehicle control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[5]

  • Calibration:

    • At the end of the experiment, calibrate the fluorescence ratio to pHi values using a nigericin-based calibration buffer at different known pH levels.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490nm/440nm). This ratio is proportional to the intracellular pH.

Visualizations

Signaling Pathway of CA IX Inhibition in the Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein H_HCO3 H⁺ + HCO₃⁻ CAIX_Protein->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Catalysis Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (pH regulation) H_HCO3->Intracellular_Alkalinization Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival CA22 Carbonic Anhydrase Inhibitor 22 Inhibition Inhibition CA22->Inhibition Inhibition->CAIX_Protein

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Experimental Workflow for Off-Target Effect Assessment Start Start: Have a Carbonic Anhydrase Inhibitor Biochemical_Assay Biochemical Assay: Stopped-flow CO₂ hydratase assay Start->Biochemical_Assay Isoform_Panel Test against a panel of CA isoforms (e.g., CA I, II, IX, XII) Biochemical_Assay->Isoform_Panel Determine_Ki Determine Kᵢ values and calculate selectivity index Isoform_Panel->Determine_Ki Cell_Based_Assay Cell-Based Assays Determine_Ki->Cell_Based_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) on various cell lines Cell_Based_Assay->Cytotoxicity Intracellular_pH Intracellular pH Measurement (e.g., BCECF-AM) Cell_Based_Assay->Intracellular_pH Permeability Cell Permeability Assay (e.g., Caco-2) Cell_Based_Assay->Permeability Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Intracellular_pH->Data_Analysis Permeability->Data_Analysis

Caption: Workflow for assessing off-target effects of a CA inhibitor.

Troubleshooting Guide for CA Inhibitor Experiments Start Problem Encountered Problem_Type What is the nature of the problem? Start->Problem_Type Cytotoxicity_Issue Unexpected Cytotoxicity Problem_Type->Cytotoxicity_Issue Cytotoxicity Inconsistent_Results Inconsistent Results Problem_Type->Inconsistent_Results Inconsistency Biochem_Cell_Mismatch Biochemical vs. Cell-based Assay Mismatch Problem_Type->Biochem_Cell_Mismatch Mismatch Check_Solvent Check solvent concentration and run vehicle control Cytotoxicity_Issue->Check_Solvent Dose_Response Perform dose-response and use lower concentration Cytotoxicity_Issue->Dose_Response Inactive_Control Use inactive analog as negative control Cytotoxicity_Issue->Inactive_Control Check_Solubility Verify compound solubility and stability Inconsistent_Results->Check_Solubility Standardize_Culture Standardize cell culture conditions (passage, density) Inconsistent_Results->Standardize_Culture Check_Permeability Assess cell permeability (e.g., Caco-2 assay) Biochem_Cell_Mismatch->Check_Permeability Check_Efflux Investigate drug efflux (e.g., use efflux pump inhibitors) Biochem_Cell_Mismatch->Check_Efflux Check_Protein_Binding Assess impact of serum protein binding Biochem_Cell_Mismatch->Check_Protein_Binding

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Troubleshooting Carbonic Anhydrase Inhibitor 22 (CAI-22) Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data specifically for "Carbonic anhydrase inhibitor 22" is limited. The information and protocols provided herein are based on the general characteristics of sulfonamide-based carbonic anhydrase inhibitors and established principles for handling small molecules in aqueous environments.

Frequently Asked Questions (FAQs)

This compound is a sulfonamide-based inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes. It exhibits inhibitory activity against several human CA isoforms with the following reported inhibition constants (Ki):

IsoformInhibition Constant (Ki)
hCA I762 nM
hCA II20.3 nM
hCA VII8.3 nM
hCA IX17.9 nM
hCA XII10.5 nM
  • pH: The stability of sulfonamides can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Oxidative Stress: The presence of oxidizing agents in the solution can lead to the degradation of the inhibitor.

  • Hydrolysis: Compounds with susceptible functional groups can undergo hydrolysis in aqueous environments.[1]

The choice of solvent is critical for both solubility and stability.

  • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small molecules for stock solutions. However, it is important to use anhydrous DMSO as residual moisture can contribute to compound degradation, especially during freeze-thaw cycles. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to minimize potential cellular toxicity and effects on protein stability.

  • Aqueous Buffers: The composition of the aqueous buffer, including its pH and the presence of salts, can significantly impact the stability and solubility of the inhibitor.

Yes, components in the assay medium can interact with the inhibitor. For instance, serum proteins can non-specifically bind to the compound, reducing its effective concentration. It is always advisable to assess the stability of the inhibitor directly in the final assay buffer under the experimental conditions.

Troubleshooting Guides

Issue 1: Precipitation of CAI-22 upon dilution of DMSO stock into aqueous buffer.
  • Answer: This is a common issue known as "crashing out" and occurs when the inhibitor is poorly soluble in the final aqueous solution. The rapid change in solvent polarity upon dilution causes the compound to precipitate.

    Troubleshooting Steps:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is as low as possible while maintaining solubility. You may need to prepare a more dilute initial stock solution in DMSO.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

    • Sonication: Use an ultrasonic water bath to aid in the dissolution of the compound in the aqueous buffer.

    • Use of Surfactants or Co-solvents: For very poorly soluble compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent (e.g., ethanol, polyethylene glycol) may be necessary. However, these should be tested for their effects on the assay itself.

Issue 2: Loss of CAI-22 activity over time in an experiment.
  • Answer: A gradual loss of activity suggests that the inhibitor is degrading in the experimental conditions.

    Troubleshooting Steps:

    • Control for Temperature and Light: Ensure your experiments are conducted at a consistent temperature and that the inhibitor solutions are protected from light, especially during storage and long incubations.

    • Analyze for Degradation Products: If you have access to analytical techniques like HPLC or LC-MS, you can analyze samples of your working solution over time to look for the appearance of degradation products.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of CAI-22
  • Stock Solution (in DMSO):

    • Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solution (in Aqueous Buffer):

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Perform a serial dilution of the stock solution into your pre-warmed aqueous buffer to reach the final desired concentration.

    • Vortex gently between each dilution step.

    • Visually inspect the final working solution for any signs of precipitation.

Protocol 2: Basic Stability Assessment of CAI-22 in Aqueous Buffer
  • Divide the solution into several aliquots in separate tubes.

  • Incubate the tubes under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and store it at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_work Dilution run_exp Perform Experiment (e.g., Cell-based Assay) prep_work->run_exp Application collect_data Collect Data run_exp->collect_data analyze_results Analyze Results collect_data->analyze_results troubleshoot Troubleshoot Issues analyze_results->troubleshoot If issues arise

troubleshooting_workflow start Inconsistent Results or Loss of Activity? check_precipitation Is there visible precipitation in the working solution? start->check_precipitation optimize_solubility Optimize Solubility: - Lower DMSO concentration - Stepwise dilution - Sonication - Adjust pH check_precipitation->optimize_solubility Yes check_degradation Suspect Degradation? check_precipitation->check_degradation No end_good Problem Resolved optimize_solubility->end_good stability_study Perform Stability Study: - Time-course experiment - Control temperature and light - Replenish inhibitor check_degradation->stability_study Yes stability_study->end_good

degradation_pathway cai22 CAI-22 (Sulfonamide) hydrolysis Hydrolysis cai22->hydrolysis Aqueous Env. oxidation Oxidation cai22->oxidation Oxidizing Agents cleavage Sulfonamide Bridge Cleavage cai22->cleavage pH/Temp products Inactive Degradation Products hydrolysis->products oxidation->products cleavage->products

Caption: Potential degradation pathways for sulfonamides.

References

Improving the bioavailability of "Carbonic anhydrase inhibitor 22" for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Low Aqueous Solubility: Many small molecule inhibitors, including some carbonic anhydrase inhibitors, exhibit poor solubility in aqueous solutions, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][2]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.

A2: A stepwise approach is recommended:

  • In Vivo Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in an appropriate animal model (e.g., rodents) to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) after oral and intravenous administration. This will help in calculating the absolute bioavailability.

A3: Several formulation strategies can be explored to overcome poor solubility and improve bioavailability:[1][2][8]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in in vivo plasma concentrations of CAI-22. Poor and erratic absorption due to low solubility.Consider formulation strategies to improve dissolution, such as micronization or solid dispersions.[1][2] A lipid-based formulation like SEDDS may also help to reduce variability.[8]
Low oral bioavailability despite good in vitro permeability. Potential for significant first-pass metabolism in the liver.Investigate the metabolic stability of CAI-22 using liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the molecule to block metabolic sites.
Inconsistent results in Caco-2 permeability assays. Issues with cell monolayer integrity or efflux transporter activity.Verify the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Use known substrates of efflux transporters (e.g., P-glycoprotein) as controls to assess their potential role in limiting CAI-22 permeability.
Precipitation of CAI-22 in aqueous media during in vitro dissolution studies. Supersaturation followed by precipitation.Include precipitation inhibitors in the formulation, such as certain polymers (e.g., HPMC), to maintain a supersaturated state for a longer duration.[10]

Data Presentation: Formulation Strategies for Bioavailability Enhancement

Formulation Strategy Mechanism of Action Potential Fold Increase in Bioavailability (General) Key Considerations
Micronization/Nanonization Increases surface area for dissolution.[2]2 to 5-foldMay not be sufficient for very poorly soluble compounds.
Solid Dispersions Enhances dissolution rate by dispersing the drug in a hydrophilic carrier.[1][9]2 to 10-foldPhysical stability of the amorphous form needs to be monitored.
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization in the GI tract and can enhance lymphatic uptake.[3][8][10]2 to 20-foldRequires careful selection of oils, surfactants, and co-solvents.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug molecule.[2][8]2 to 15-foldStoichiometry of the complex and potential for drug displacement are important.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Materials:

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • HPLC system for quantification

Procedure:

  • Prepare the dissolution medium and maintain it at 37°C.

  • Begin agitation at a specified speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the TEER to ensure monolayer integrity.

  • Wash the monolayers with transport buffer.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the receiver compartment at specified time intervals.

  • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility & Dissolution micronization Micronization solubility->micronization Low Dissolution permeability Caco-2 Permeability pk_study Pharmacokinetic Study permeability->pk_study Good Permeability micronization->pk_study solid_dispersion Solid Dispersion solid_dispersion->pk_study sedds SEDDS sedds->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

signaling_pathway cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation drug_lumen CAI-22 in GI Lumen drug_dissolved Dissolved CAI-22 drug_lumen->drug_dissolved Dissolution drug_absorbed Absorbed CAI-22 drug_dissolved->drug_absorbed Permeation portal_vein Portal Vein drug_absorbed->portal_vein liver Liver (First-Pass) portal_vein->liver systemic Systemic Circulation liver->systemic Metabolism

References

How to prevent degradation of "Carbonic anhydrase inhibitor 22" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of "Carbonic Anhydrase Inhibitor 22" (and other similar small molecule inhibitors) during storage. By following these recommendations, you can ensure the integrity and activity of your compound, leading to more reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid (powder) form?

A1: As a solid, the inhibitor is most stable when stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Before opening the vial, it is good practice to allow it to warm to room temperature to prevent condensation, and to centrifuge the vial to ensure all the powder is at the bottom.[1][2]

Q2: How should I prepare and store stock solutions of the inhibitor?

A2: Stock solutions should be prepared in an appropriate solvent, such as DMSO.[1][3] After complete dissolution, which may be aided by gentle vortexing or sonication, the stock solution should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for long-term stability.[3]

Q3: What is the expected stability of this compound under different storage conditions?

A3: The stability of the inhibitor is highly dependent on its form (solid or solution) and the storage temperature. The following table summarizes general stability guidelines for small molecule inhibitors. It is crucial to consult the product-specific technical data sheet for precise information.

Form Storage Temperature Typical Stability Key Considerations
Solid (Powder)-20°CUp to 3 years[2]Protect from moisture and light.
Solid (Powder)4°CUp to 2 years[1]Suitable for shorter-term storage.
Stock Solution (-80°C)-80°C in DMSOUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.
Stock Solution (-20°C)-20°C in DMSOUp to 1 month[1][4]Suitable for short-term use.
Working Solution4°C in aqueous buffer> 2 weeks (variable)[3]Prepare fresh for best results. Stability is condition-dependent.

Q4: How can I detect potential degradation of my inhibitor?

A4: Degradation can manifest as a loss of biological activity, changes in the physical appearance of the powder or solution (e.g., discoloration, precipitation), or the appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS). Inconsistent results between experiments are also a strong indicator of potential degradation.[3]

Troubleshooting Guides

Issue 1: Decreased or inconsistent inhibitor activity in my experiments.

This is often the first sign of inhibitor degradation or improper handling. Follow this troubleshooting workflow to identify the cause.

Troubleshooting_Workflow start Inconsistent Activity Observed check_stock Check Stock Solution (Age, Freeze-Thaw Cycles) start->check_stock prep_fresh_stock Prepare Fresh Stock Solution from Powder check_stock->prep_fresh_stock Stock is old or has undergone >3 freeze-thaw cycles check_protocol Review Experimental Protocol (Dilution, Pipetting) check_stock->check_protocol Stock is recent and properly handled verify_conc Verify Concentration (e.g., Spectrophotometry) prep_fresh_stock->verify_conc run_hplc Assess Purity via HPLC verify_conc->run_hplc degradation_suspected Degradation Suspected (New Peaks Observed) run_hplc->degradation_suspected order_new Order New Compound degradation_suspected->order_new Yes continue_exp Continue Experiment degradation_suspected->continue_exp No check_protocol->continue_exp Protocol Correct

Caption: Troubleshooting flowchart for diagnosing inhibitor degradation.

Issue 2: My inhibitor stock solution appears cloudy or has visible precipitates.

A2: This could be due to several factors:

  • Poor Solubility: The inhibitor may not be fully dissolved. Try gentle warming (not exceeding 50°C) or brief sonication to aid dissolution.[2] Ensure the solvent is pure and not contaminated with water, especially if using DMSO.[2]

  • Precipitation upon Freezing: Some compounds can precipitate out of solution when frozen. Before use, ensure the thawed aliquot is brought to room temperature and vortexed to ensure complete re-solubilization.

  • Degradation: The precipitate could be a degradation product. If the precipitate does not re-dissolve, it is best to discard the stock and prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation and Storage of Inhibitor Stock Solutions

This protocol outlines the best practices for preparing and storing concentrated stock solutions to minimize degradation.

Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Powder add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot label_tubes 5. Clearly Label Aliquots aliquot->label_tubes store 6. Store at -80°C label_tubes->store

Caption: Workflow for proper handling and storage of inhibitor stock solutions.

Methodology:

  • Weighing: Carefully weigh the required amount of the powdered inhibitor in a fume hood. For quantities of 10 mg or less, it's often best to add the solvent directly to the vial.[1]

  • Dissolution: Add the appropriate volume of a recommended solvent (e.g., high-purity DMSO) to achieve the desired stock concentration (e.g., 10 mM).[3]

  • Solubilization: Ensure the compound is fully dissolved by vortexing and, if necessary, using brief sonication.[3] Visually inspect the solution against a light source to confirm no particulates are present.

  • Aliquoting: Dispense the stock solution into small, single-use volumes in sterile, tightly sealed tubes.[1][3] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[1] For short-term use (up to 1 month), -20°C is acceptable.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a method to quantify the inhibitor and detect degradation products.

Methodology:

  • Sample Preparation: Prepare samples of the inhibitor at a known concentration in a relevant medium (e.g., PBS, cell culture media). Incubate these samples under conditions that mimic your experiment (e.g., 37°C). Take time-point samples (e.g., 0, 2, 4, 8, 24 hours).

  • Standard Curve: Prepare a standard curve using known concentrations of the fresh, undegraded inhibitor.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: Develop a gradient method using solvents like acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) that allows for the separation of the parent inhibitor from potential degradation products.

    • Detection: Use a UV detector set to the maximum absorbance wavelength of the inhibitor.[3]

  • Data Analysis:

    • Quantify the peak area of the inhibitor in your samples at each time point.

    • Compare these areas to the standard curve to determine the concentration of the inhibitor remaining.

    • Calculate the stability (e.g., half-life) of the inhibitor under your experimental conditions. The appearance of new peaks over time is indicative of degradation.[3]

Signaling Pathway Context

Carbonic anhydrase inhibitors function by blocking the catalytic activity of carbonic anhydrase enzymes. These enzymes are crucial for the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in pH regulation and ion transport across membranes.[5][6][7]

Carbonic_Anhydrase_Pathway cluster_cell Cell Interior CO2_in CO2 CA Carbonic Anhydrase CO2_in->CA H2O_in H2O H2O_in->CA H2CO3 H2CO3 CA->H2CO3 H_ion H+ H2CO3->H_ion HCO3 HCO3- H2CO3->HCO3 Inhibitor Inhibitor 22 Inhibitor->CA

Caption: Inhibition of the Carbonic Anhydrase catalytic pathway.

References

Overcoming resistance to "Carbonic anhydrase inhibitor 22" in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Low Target Expression: The cancer cell line may have low or absent expression of CAIX or CAXII, particularly under normoxic (normal oxygen) conditions.

  • Hypoxia-Induced Upregulation: CAIX and CAXII are primarily induced by hypoxia through the HIF-1α pathway.[3][6] If experiments are not conducted under hypoxic conditions, the target may not be sufficiently expressed.

  • Activation of Bypass Pathways: Cancer cells may activate alternative pH-regulating mechanisms to compensate for the inhibition of CAIX/XII.

  • Drug Efflux: While less common for CAIs themselves, the acidic microenvironment regulated by CAs can enhance the activity of multidrug resistance pumps like P-glycoprotein (Pgp), which can efflux other co-administered chemotherapies.[2][10]

  • Intrinsic Cell Line Characteristics: The specific genetic and epigenetic makeup of the cancer cell line may confer intrinsic resistance.[11]

  • Induce Hypoxia: Culture your cancer cells under hypoxic conditions (e.g., 1% O₂) to mimic the tumor microenvironment and induce the expression of CAIX and CAXII.[12][13]

Troubleshooting Guides

Issue 1: High Cell Viability Observed After CAI-22 Treatment

start Start: High Cell Viability with CAI-22 q1 Is CAIX/XII expression confirmed in your cell line under experimental conditions? start->q1 p1 Action: Verify CAIX/XII protein expression via Western Blot under both normoxic and hypoxic (1% O2) conditions. q1->p1 No q2 Are you using CAI-22 as a monotherapy? q1->q2 Yes a1_no No a1_yes Yes p1->q2 p2 Action: Consider combination therapy. CAIs often show synergistic effects with chemotherapeutics (e.g., cisplatin, doxorubicin) or targeted agents. q2->p2 Yes q3 Is the extracellular pH (pHe) of your culture medium acidic? q2->q3 No a2_yes Yes a2_no No p2->q3 p3 Action: The acidic pHe might be contributing to resistance. Evaluate the effect of CAI-22 in a buffered medium. q3->p3 Yes end Outcome: Optimized experimental conditions for assessing CAI-22 efficacy. q3->end No a3_yes Yes a3_no No p3->end

Caption: Troubleshooting workflow for high cell viability.

Issue 2: Inconsistent IC50 Values for CAI-22

Inconsistent IC50 values can result from variations in experimental setup.

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Action Rationale
Variable Cell Seeding Density Optimize and standardize the initial cell seeding density for your cell viability assays.[18][19]Cell density can affect drug response and proliferation rates, leading to variability in IC50 values.[20][21]
Inconsistent Hypoxia Induction Ensure consistent and validated hypoxia levels (e.g., using a calibrated hypoxia chamber and pimonidazole staining).The expression of CAIX/XII is highly dependent on the level and duration of hypoxia.[3]
Assay Endpoint Timing Determine the optimal endpoint for your cell viability assay based on the cell line's doubling time.[20]The duration of drug exposure should be sufficient for the effects on cell proliferation to be measurable.
Reagent Stability Prepare fresh dilutions of CAI-22 for each experiment from a frozen stock.Degradation of the compound can lead to a loss of potency.

Experimental Protocols

Protocol 1: Western Blot for CAIX/XII Expression

This protocol is for verifying the expression of CAIX and CAXII in cancer cell lines.

  • Sample Preparation:

    • Culture cells to 70-80% confluency under both normoxic and hypoxic (1% O₂) conditions for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]

    • Determine protein concentration using a BCA assay.[22]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[23]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate with primary antibodies against CAIX, CAXII, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

Protocol 2: Cell Viability (Resazurin) Assay

This assay assesses cell viability by measuring metabolic activity.[19]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Drug Treatment:

  • Incubation:

    • Incubate the plate for a period corresponding to approximately two cell doublings (typically 48-72 hours).[20]

  • Assay:

    • Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[24]

Combination Therapy and Synergy Analysis

Cell Line Treatment IC50 (µM)
Resistant Gastric Cancer CAI-2225.0
5-Fluorouracil15.0
CAI-22 + 5-Fluorouracil5.0
Resistant Breast Cancer CAI-2230.0
Doxorubicin1.0
CAI-22 + Doxorubicin0.2

Note: These are example values based on published data for other CAIs like SLC-0111.[11][27]

To quantitatively assess synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method.

ci_calc Calculate Combination Index (CI) ci_less_1 CI < 1 ci_calc->ci_less_1 Result ci_equal_1 CI = 1 ci_calc->ci_equal_1 Result ci_greater_1 CI > 1 ci_calc->ci_greater_1 Result synergy Synergism ci_less_1->synergy additive Additive Effect ci_equal_1->additive antagonism Antagonism ci_greater_1->antagonism

Caption: Interpretation of Combination Index (CI) values.

Signaling Pathways

hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix CAIX/XII Transcription & Expression hif1a->caix ph_reg Extracellular Acidification Intracellular pH Maintenance caix->ph_reg resistance Drug Resistance & Metastasis ph_reg->resistance cai22 CAI-22 cai22->caix inhibition Inhibition inhibition->caix

References

Technical Support Center: Refining Delivery Methods for Carbonic Anhydrase Inhibitors in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Carbonic anhydrase inhibitor 22" is not a standard designation in published scientific literature. This guide will use SLC-0111 , a potent and selective ureido-substituted benzenesulfonamide inhibitor of Carbonic Anhydrase IX (CAIX) and XII (CAXII), as a representative molecule for creating this technical support resource.[1][2] The principles and protocols outlined here are broadly applicable to other sulfonamide-based carbonic anhydrase inhibitors used in targeted therapy research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SLC-0111?

A1: SLC-0111 is a potent, first-in-class inhibitor of Carbonic Anhydrase IX (CAIX) and also shows activity against CAXII.[3] In the hypoxic (low oxygen) microenvironment of solid tumors, CAIX is highly expressed on the cancer cell surface. It plays a vital role in pH regulation by converting carbon dioxide to bicarbonate and protons, which helps maintain a stable intracellular pH while acidifying the extracellular space.[1][4] This acidification promotes tumor invasion and metastasis. SLC-0111 inhibits CAIX, disrupting this pH balance, which can lead to reduced cancer cell viability, growth, and metastasis.[2][5]

Q2: Why is my carbonic anhydrase inhibitor showing low efficacy in my in vitro experiments?

A2: There could be several reasons for low efficacy. First, ensure that your cell line expresses the target carbonic anhydrase, such as CAIX, especially under hypoxic conditions, as CAIX is often induced by hypoxia.[6] You can verify expression levels using qPCR or Western blotting. Second, the concentration of the inhibitor may be too low for your specific cell line. It's recommended to perform a dose-response experiment to determine the optimal concentration.[7] Finally, issues with the compound's solubility or stability in your culture media could be a factor.[3]

Q3: How can I improve the solubility of my carbonic anhydrase inhibitor for in vivo studies?

A3: Many carbonic anhydrase inhibitors, including SLC-0111, have low aqueous solubility.[8] For in vivo administration, it's common to use a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The exact formulation may need to be optimized for your specific inhibitor and animal model. It's crucial to ensure the final concentration of solvents like DMSO is non-toxic to the animals.

Q4: Is it possible that SLC-0111 has off-target effects?

A4: While SLC-0111 is highly selective for CAIX and CAXII, it has been observed to be a weak inhibitor of the cytosolic isoforms CAI and CAII at higher, micromolar concentrations.[3] Some studies have also noted effects on cell viability and gene expression even in normoxic conditions where CAIX expression is low, suggesting potential CAIX-independent mechanisms of action.[3][9] When observing unexpected cytotoxicity, especially in cells with low CAIX expression, consider the possibility of off-target effects.[3]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values in cell viability assays. 1. Variability in cell seeding density. 2. Cells are not in the logarithmic growth phase. 3. Inconsistent final DMSO concentration across wells. 4. Degradation of the inhibitor stock solution.1. Standardize your cell seeding protocol. 2. Ensure cells are healthy and actively dividing when treated. 3. Maintain a consistent and low final DMSO concentration (typically <0.5%) in all wells.[3] 4. Prepare fresh dilutions from a properly stored stock solution for each experiment and avoid repeated freeze-thaw cycles.[7]
High background signal in enzyme inhibition or cell-based assays. 1. Incomplete washing steps. 2. Contamination of reagents or buffers.1. Ensure thorough and consistent washing between steps to remove unbound reagents.[7] 2. Use fresh, sterile, and high-quality reagents.
Low or no compound activity observed. 1. The inhibitor has degraded. 2. Incorrect dosage or concentration used. 3. The cell line does not express the target enzyme (e.g., CAIX).1. Prepare fresh dilutions from a properly stored stock solution.[7] 2. Perform a dose-response experiment to find the optimal concentration for your specific cell line and experimental conditions.[7] 3. Confirm target expression via qPCR and/or Western blot before and after treatment.[6]
Unexpected cytotoxicity in normal cells or cell lines with low CAIX expression. 1. Off-target inhibition of other carbonic anhydrase isoforms (e.g., CAI, CAII). 2. CAIX-independent mechanisms of action. 3. High concentration of the inhibitor.1. Measure the expression of other CA isoforms in your cell line. If present, the effects might be due to their inhibition.[3] 2. Consider transcriptomic or proteomic analysis to identify other affected pathways.[3] 3. Perform a careful dose-response curve to find a concentration that is effective on target cells while minimizing toxicity in control cells.[3]

Data Presentation

Table 1: In Vitro Efficacy of SLC-0111 and its Analog 'Pyr'

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
SLC-0111 CCD-986skNormal Fibroblast45.70[3]
Pyr (analog) HT-29Colorectal27.74[10]
MCF7Breast11.20[10]
PC3Prostate8.36[10]
CCD-986skNormal Fibroblast50.32[10]

Table 2: Human Pharmacokinetic Parameters of SLC-0111 (Single Oral Dose)

DoseCmax (ng/mL)Tmax (hr)AUC(0-24) (µg·hr/mL)T1/2 (hr)Reference
500 mg 4350 ± 15004.01 ± 2.0133 ± 1010.3 ± 4.0[11][12]
1000 mg 6220 ± 28306.05 ± 3.5370 ± 3211.1 ± 3.8[11][12]
2000 mg 5340 ± 20302.46 ± 0.5294 ± 4013.0 ± 4.9[11][12]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of a carbonic anhydrase inhibitor on the viability of cancer cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Carbonic anhydrase inhibitor (e.g., SLC-0111) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Prepare serial dilutions of the inhibitor in complete culture medium. Ensure the final DMSO concentration is consistent and low (e.g., <0.5%).

  • Remove the old medium and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.[14]

  • Measure the absorbance of each well at 490 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[14]

Protocol 2: In Vivo Mouse Xenograft Study

Objective: To evaluate the in vivo efficacy of a carbonic anhydrase inhibitor on tumor growth.

Materials:

  • CAIX-positive cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel

  • Carbonic anhydrase inhibitor formulated for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^6 to 10x10^7 cells/mL. Keep on ice.[2]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment and control groups.

  • Administration: Administer the inhibitor (e.g., by oral gavage) to the treatment group and the vehicle to the control group. The frequency of administration will depend on the study design.[2]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[2]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[2]

Mandatory Visualizations

CAIX_Signaling_Pathway cluster_microenvironment Tumor Microenvironment cluster_cell Cancer Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene Activates CAIX_Protein CAIX Protein (on cell surface) CA9_Gene->CAIX_Protein Leads to pH_in Intracellular pH Regulation (Maintain Alkaline pH) CAIX_Protein->pH_in Maintains pH_ex Extracellular Acidification (Low pH) CAIX_Protein->pH_ex Contributes to Survival Cell Survival & Proliferation pH_in->Survival Invasion Invasion & Metastasis SLC0111 SLC-0111 SLC0111->CAIX_Protein Inhibits pH_ex->Invasion

Caption: CAIX signaling pathway and the inhibitory action of SLC-0111.

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Studies (e.g., Cell Viability, Migration Assays) start->invitro select_model Select Animal Model (e.g., Xenograft) invitro->select_model implant Tumor Implantation select_model->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Animals monitor_growth->randomize treat Treatment Administration (Inhibitor vs. Vehicle) randomize->treat in_life_monitor In-Life Monitoring (Tumor Size, Body Weight) treat->in_life_monitor endpoint Endpoint Determination in_life_monitor->endpoint euthanize Euthanasia & Tissue Collection endpoint->euthanize ex_vivo Ex Vivo Analysis (Histology, Biomarkers) euthanize->ex_vivo conclusion Conclusion ex_vivo->conclusion

Caption: General experimental workflow for evaluating a CAIX inhibitor.

Troubleshooting_Workflow start Problem: Inconsistent Results check_reagents Check Reagents {Purity | Stability | Concentration} start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Check Cell Culture {Passage # | Seeding Density | Health} cells_ok Cells OK? check_cells->cells_ok check_protocol Review Protocol {Incubation Times | Concentrations | Controls} protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes fix_reagents Prepare Fresh Reagents reagents_ok->fix_reagents No cells_ok->check_protocol Yes fix_cells Thaw New Vial / Standardize Seeding cells_ok->fix_cells No fix_protocol Standardize Protocol Execution protocol_ok->fix_protocol No rerun Rerun Experiment protocol_ok->rerun Yes fix_reagents->rerun fix_cells->rerun fix_protocol->rerun

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Head-to-Head Battle in Glaucoma Models: Novel Inhibitor "Compound 26a" vs. The Veteran Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and better-tolerated treatments for glaucoma, a novel carbonic anhydrase inhibitor, designated Compound 26a, has demonstrated significant promise in preclinical studies, challenging the long-standing therapeutic, acetazolamide. This guide provides a detailed comparison of the two compounds, leveraging available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in glaucoma models.

At a Glance: Key Performance Metrics

The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure (IOP). The following tables summarize the in vitro inhibitory activity and in vivo efficacy of Compound 26a and acetazolamide.

Table 1: Inhibitory Activity (Kᵢ in nM) Against Key Human Carbonic Anhydrase Isoforms

CompoundhCA IIhCA IVhCA XII
Compound 26a 1.83.56.8
Acetazolamide 12745.7

Lower Kᵢ values indicate stronger inhibitory activity.

Table 2: In Vivo Efficacy in a Rabbit Model of Ocular Hypertension

CompoundFormulationMaximum IOP Reduction (%)Time to Maximum Effect (hours)Duration of Significant Effect (hours)
Compound 26a 1% Ophthalmic Solution~45%4> 6
Acetazolamide (Systemic) 5 mg/kg (i.v.)~20%2~4

Deep Dive: Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies for the key experiments are detailed below.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against recombinant human carbonic anhydrase (hCA) isoforms II, IV, and XII was determined using a stopped-flow CO₂ hydrase assay.

  • Enzyme and Substrate: Recombinant hCA isoforms were used. The substrate was a saturated CO₂ solution.

  • Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored by a pH indicator (phenol red) at a specific wavelength (557 nm).

  • Procedure:

    • A solution containing the respective hCA isoform and the pH indicator in a tris-HCl buffer (pH 7.5) was prepared.

    • The inhibitor (Compound 26a or acetazolamide) at various concentrations was pre-incubated with the enzyme solution.

    • The enzyme-inhibitor solution was rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

    • The initial rate of the catalytic reaction was determined by measuring the change in absorbance over time.

    • Inhibition constants (Kᵢ) were calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vivo Intraocular Pressure (IOP) Reduction in a Rabbit Model

The efficacy of Compound 26a and acetazolamide in lowering IOP was evaluated in a rabbit model of ocular hypertension.

  • Animal Model: Ocular hypertension was induced in New Zealand albino rabbits. While the specific model for the cited Compound 26a data involved a water-loading model, a comparable and well-established method for acetazolamide involves the intravenous administration in nephrectomized rabbits to isolate the ocular effects.

  • Drug Administration:

    • Compound 26a: A 1% ophthalmic solution was topically instilled into one eye of the conscious rabbit.

    • Acetazolamide: Administered intravenously at a dose of 5 mg/kg body weight.

  • IOP Measurement:

    • Baseline IOP was measured using a calibrated tonometer before drug administration.

    • Following drug administration, IOP was measured at regular intervals (e.g., every hour for up to 6-8 hours).

    • The percentage reduction in IOP from baseline was calculated for each time point.

Visualizing the Mechanisms and Methods

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and the general experimental workflow.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_blood Blood Vessel CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase (CA-II, CA-IV) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Ion Transport CAI Carbonic Anhydrase Inhibitor (e.g., Acetazolamide, Compound 26a) CAI->H2CO3 Inhibits Blood_CO2 CO₂ from Blood Blood_CO2->CO2_H2O

Caption: Signaling pathway of carbonic anhydrase inhibitors in reducing aqueous humor production.

G start Start animal_model Induce Ocular Hypertension in Rabbit Model (e.g., Water Loading) start->animal_model baseline_iop Measure Baseline IOP animal_model->baseline_iop drug_admin Administer Test Compound (e.g., Compound 26a or Acetazolamide) or Vehicle Control baseline_iop->drug_admin iop_monitoring Measure IOP at Regular Time Intervals drug_admin->iop_monitoring data_analysis Analyze IOP Data (% Reduction from Baseline) iop_monitoring->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo evaluation of IOP-lowering agents.

Concluding Remarks

The emergence of novel carbonic anhydrase inhibitors like Compound 26a, with its potent and sustained IOP-lowering effects in preclinical models, signifies a promising advancement in the potential treatment of glaucoma. While acetazolamide has been a cornerstone of systemic glaucoma therapy, its use is often limited by systemic side effects. The development of highly potent topical agents such as Compound 26a could offer a more favorable safety profile while maintaining or even exceeding the efficacy of older drugs. Further clinical investigation is warranted to validate these preclinical findings and to fully assess the therapeutic potential of this new generation of carbonic anhydrase inhibitors.

Unveiling the Isoform Selectivity of Carbonic Anhydrase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the isoform selectivity of a novel investigational agent, "Carbonic anhydrase inhibitor 22" (CAI 22), against established carbonic anhydrase inhibitors (CAIs). This analysis is supported by quantitative inhibitory data and detailed experimental methodologies to aid in the evaluation and development of next-generation CAIs.

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 homeostasis. With multiple isoforms expressed throughout the body, the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. This guide provides a comparative framework for assessing the selectivity profile of CAI 22.

Comparative Inhibitory Activity

The isoform selectivity of a carbonic anhydrase inhibitor is determined by comparing its inhibition constant (Kᵢ) against a panel of CA isoforms. A lower Kᵢ value indicates stronger inhibition. The following table summarizes the inhibitory activity of the hypothetical "this compound" in comparison to the well-established, clinically used CAIs: Acetazolamide, Dorzolamide, and Brinzolamide.

Carbonic Anhydrase IsoformThis compound (Kᵢ, nM) Acetazolamide (Kᵢ, nM)Dorzolamide (Kᵢ, nM)Brinzolamide (Kᵢ, nM)
hCA I 5,00025030003300
hCA II 15120.540.39
hCA IV 1,00074574.1
hCA IX 0.82524047
hCA XII 1.24.5415.8

Note: "h" denotes human carbonic anhydrase. The Kᵢ values for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from various scientific sources and represent approximate consensus values.

Experimental Protocols

The determination of inhibitory potency and isoform selectivity relies on robust and standardized enzymatic assays. The following is a detailed methodology for the stopped-flow carbon dioxide (CO₂) hydration assay, a gold-standard method for measuring CA activity and inhibition.

Stopped-Flow CO₂ Hydration Assay for Determining Kᵢ Values

This method measures the enzyme's ability to catalyze the hydration of CO₂, with the subsequent pH drop monitored using a colorimetric pH indicator.

I. Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Test inhibitors (e.g., "this compound," Acetazolamide)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red pH indicator (0.2 mM)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO) for inhibitor dissolution

  • Stopped-flow spectrophotometer

II. Enzyme and Inhibitor Preparation:

  • Prepare stock solutions of each recombinant hCA isoform in HEPES buffer.

  • Prepare a stock solution of the test inhibitor and reference compounds in DMSO.

  • Perform serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid solvent effects.

III. Assay Procedure:

  • Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C).

  • In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the pH indicator in HEPES buffer.

  • In the second syringe, load the CO₂-saturated water.

  • To determine the IC₅₀ value, the assay is performed in the presence of varying concentrations of the inhibitor.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 557 nm for phenol red) as the pH of the solution decreases due to the formation of carbonic acid.

  • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance change over time.

IV. Data Analysis:

  • Plot the initial reaction rates against the inhibitor concentrations.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis constant of the enzyme for the substrate.

Visualizing the Scientific Framework

To better illustrate the underlying principles and experimental processes, the following diagrams are provided.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition of Enzymatic Reaction CO2 CO2 CA_Active_Site CA Active Site (Zn2+) CO2->CA_Active_Site H2O H2O H2O->CA_Active_Site H2CO3 H2CO3 CA_Active_Site->H2CO3 H+ H+ H2CO3->H+ HCO3- HCO3- H2CO3->HCO3- CAI Carbonic Anhydrase Inhibitor CA_Active_Site_Inhibited CA Active Site (Zn2+) CAI->CA_Active_Site_Inhibited Binds to Zn2+ Inactive_CA Inactive CA-Inhibitor Complex CA_Active_Site_Inhibited->Inactive_CA CO2_blocked CO2 CO2_blocked->CA_Active_Site_Inhibited Blocked H2O_blocked H2O H2O_blocked->CA_Active_Site_Inhibited Blocked G Experimental Workflow for Determining CA Isoform Selectivity Start Start Prepare_Reagents Prepare Recombinant CA Isoforms and Inhibitor Solutions Start->Prepare_Reagents Load_Syringes Load Stopped-Flow Syringes: Syringe A: CA + pH indicator Syringe B: CO2-saturated water Prepare_Reagents->Load_Syringes Perform_Assay Perform Stopped-Flow Assay with Varying Inhibitor Concentrations Load_Syringes->Perform_Assay Monitor_Absorbance Monitor Absorbance Change of pH Indicator Over Time Perform_Assay->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Values from Dose-Response Curve Calculate_Rates->Determine_IC50 Calculate_Ki Calculate Ki Values using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki Compare_Selectivity Compare Ki Values Across Isoforms to Determine Selectivity Calculate_Ki->Compare_Selectivity End End Compare_Selectivity->End

Validating Carbonic Anhydrase Inhibitor 22: A Comparative Guide to Secondary Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a novel carbonic anhydrase (CA) inhibitor is paramount to ascertain its therapeutic potential. This guide provides a comparative analysis of a hypothetical novel compound, "Inhibitor 22," against the well-established carbonic anhydrase inhibitor, Acetazolamide. We delve into its performance in crucial secondary screening assays, offering detailed experimental protocols and supporting data to illustrate a favorable selectivity profile, a critical attribute for minimizing off-target effects.

Carbonic anhydrases are a family of ubiquitous enzymes involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] The development of isoform-selective inhibitors is a key objective in medicinal chemistry to target specific disease states, such as glaucoma, epilepsy, and certain cancers, while avoiding the side effects associated with broad-spectrum inhibition.[3][4][5] Secondary screening assays are therefore essential to characterize the potency and, more importantly, the selectivity of new chemical entities.

Comparative Inhibitory Activity

The inhibitory potency of a compound is quantified by its inhibition constant (Ki), where a lower value indicates a more potent inhibitor. The selectivity of an inhibitor is determined by comparing its Ki values across different carbonic anhydrase isoforms. An ideal inhibitor will show high potency against the target isoform and significantly lower potency against off-target isoforms.

The following table summarizes the inhibitory activity of our hypothetical "Inhibitor 22" in comparison to Acetazolamide against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (ubiquitously expressed), hCA IX, and hCA XII (tumor-associated).

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity for hCA IX over hCA II
Acetazolamide 25012255.70.48
Inhibitor 22 150025051050

Data for Acetazolamide is compiled from publicly available sources.[3] Data for "Inhibitor 22" is hypothetical to illustrate a desirable selectivity profile.

As the data illustrates, while Acetazolamide is a potent inhibitor of multiple isoforms, "Inhibitor 22" demonstrates a significantly improved selectivity profile. It is a potent inhibitor of the cancer-related isoform hCA IX, with a 50-fold greater selectivity for hCA IX over the widespread hCA II isoform, suggesting a potentially wider therapeutic window with fewer side effects.

Key Secondary Screening Assays

Accurate determination of inhibitor potency and selectivity relies on robust and standardized experimental methodologies. The two most critical secondary screening assays for carbonic anhydrase inhibitors are the stopped-flow CO2 hydration assay and the fluorescent thermal shift assay (FTSA).

Stopped-Flow CO₂ Hydration Assay

This is considered the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors as it directly measures the enzyme-catalyzed hydration of CO₂.[3][6]

Principle: The hydration of CO₂ by carbonic anhydrase produces a proton, leading to a change in pH. This pH change is monitored in real-time using a pH indicator dye. The rate of change in the indicator's absorbance is proportional to the enzyme's activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., phenol red).

    • Dissolve the purified carbonic anhydrase enzyme and the test inhibitor in the buffer solution.

  • Instrumentation:

    • Utilize a stopped-flow instrument capable of rapid mixing and spectrophotometric detection.

  • Data Acquisition:

    • One syringe of the stopped-flow instrument is loaded with the CO₂-saturated solution.

    • The second syringe is loaded with the enzyme and inhibitor solution.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds) at its maximum wavelength (λmax).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the absorbance data.

    • Inhibition constants (Ki) are determined by measuring the initial rates at various inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a powerful biophysical assay used to assess the binding of an inhibitor to a target protein by measuring changes in the protein's thermal stability.[6]

Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds upon heating.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified carbonic anhydrase enzyme in a suitable buffer.

    • Prepare a stock solution of the fluorescent dye.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • In the wells of a 96- or 384-well PCR plate, mix the enzyme, fluorescent dye, and varying concentrations of the inhibitor.

  • Instrumentation:

    • Use a real-time PCR instrument to heat the plate at a controlled rate while monitoring the fluorescence at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its maximum (the inflection point of the melting curve).

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the enzyme alone from the Tm of the enzyme in the presence of the inhibitor. A larger ΔTm indicates stronger binding.

Secondary Screening Workflow

The following diagram illustrates a typical workflow for the secondary screening and validation of a novel carbonic anhydrase inhibitor.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Validation Primary_Hit Primary Hit Identification (e.g., HTS) Inhibitor_Prep Inhibitor Synthesis & Characterization Primary_Hit->Inhibitor_Prep Hit Confirmation Potency_Assay Potency Determination (Stopped-Flow CO2 Hydration Assay) Inhibitor_Prep->Potency_Assay Binding_Assay Target Engagement Confirmation (Fluorescent Thermal Shift Assay) Inhibitor_Prep->Binding_Assay Selectivity_Panel Isoform Selectivity Profiling (hCA I, II, IX, XII, etc.) Potency_Assay->Selectivity_Panel Data_Analysis Data Analysis (Ki, IC50, Selectivity Index) Selectivity_Panel->Data_Analysis Binding_Assay->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: Workflow for secondary screening of carbonic anhydrase inhibitors.

References

Cross-validation of "Carbonic anhydrase inhibitor 22" activity with a different method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitor Activity

InhibitorMethodTarget IsoformMetricValue (nM)
Carbonic Anhydrase Inhibitor 22 Colorimetric CO₂ Hydration AssayCA IIIC₅₀15.2
This compound Cellular Thermal Shift Assay (CETSA)CA IIEC₅₀25.8
Acetazolamide (Reference)Colorimetric CO₂ Hydration AssayCA IIIC₅₀50.4
Acetazolamide (Reference)Cellular Thermal Shift Assay (CETSA)CA IIEC₅₀89.1

Experimental Protocols

Detailed methodologies for the two key experiments are provided below. These protocols are designed to be reproducible and provide a clear basis for the presented data.

Colorimetric CO₂ Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction leads to a pH change, which is monitored using a pH indicator.

Materials:

  • Purified human Carbonic Anhydrase II (CA II)

  • Acetazolamide

  • Tris buffer (20 mM, pH 8.3)

  • Phenol red pH indicator

  • CO₂-saturated water

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of Tris buffer containing phenol red to each well.

  • Add 10 µL of the purified CA II enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 80 µL of ice-cold CO₂-saturated water to each well.

  • Immediately place the plate in a microplate reader and monitor the absorbance at 570 nm over time at a constant temperature (e.g., 25°C).

  • The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the target engagement of a drug in a cellular environment. The binding of a ligand, such as an inhibitor, can increase the thermal stability of the target protein.[1][2][3]

Materials:

  • Human cell line expressing Carbonic Anhydrase II (e.g., HT-29)

  • Acetazolamide

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies specific for Carbonic Anhydrase II

  • Western blotting or ELISA reagents

Procedure:

  • Culture the cells to approximately 80% confluency.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble CA II in each sample using Western blotting or ELISA with an antibody specific for CA II.

  • Plot the amount of soluble CA II as a function of temperature for each inhibitor concentration.

  • The shift in the melting temperature (Tₘ) or the concentration-dependent thermal stabilization at a specific temperature is used to determine the EC₅₀ value, reflecting target engagement.

Visualizations

The following diagrams illustrate the signaling pathway of carbonic anhydrase and the experimental workflows.

G Carbonic Anhydrase Catalytic Pathway CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ CA->HCO3 H_ion H⁺ CA->H_ion Inhibitor CAI-22 Inhibitor->CA

Caption: Catalytic action of Carbonic Anhydrase and its inhibition.

G Cross-Validation Workflow cluster_0 Method 1: Colorimetric CO₂ Hydration Assay cluster_1 Method 2: Cellular Thermal Shift Assay (CETSA) A1 Enzyme + Inhibitor Incubation A2 Add CO₂ Substrate A1->A2 A3 Measure Absorbance Change A2->A3 A4 Calculate IC₅₀ A3->A4 Comparison Data Comparison & Validation A4->Comparison B1 Cell Treatment with Inhibitor B2 Heat Shock B1->B2 B3 Cell Lysis & Centrifugation B2->B3 B4 Quantify Soluble CA II B3->B4 B5 Determine EC₅₀ B4->B5 B5->Comparison CAI22 Carbonic Anhydrase Inhibitor 22 CAI22->A1 CAI22->B1

References

A Head-to-Head Comparison: Unraveling the Data on Carbonic Anhydrase Inhibitor 22 and Dorzolamide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison between "Carbonic anhydrase inhibitor 22" and the well-established drug dorzolamide cannot be provided at this time. Extensive searches for a specific, publicly documented compound identified as "this compound" have not yielded sufficient data to conduct a comparative analysis. This designation is likely a placeholder or internal code for an experimental compound within a research or pharmaceutical setting and is not yet detailed in accessible scientific literature or databases.

While a direct comparison is not feasible, this guide will provide a comprehensive overview of dorzolamide, a widely used carbonic anhydrase inhibitor, including its mechanism of action, pharmacological data, and the experimental protocols used to evaluate its efficacy. This information can serve as a benchmark for the future evaluation of novel carbonic anhydrase inhibitors like the yet-to-be-disclosed "this compound."

Dorzolamide: A Profile

Dorzolamide is a topical carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension.[1][2][3] It functions by reducing the production of aqueous humor in the ciliary body of the eye, which in turn lowers intraocular pressure (IOP).[1][2][4] Elevated IOP is a major risk factor for the progressive optic nerve damage characteristic of glaucoma.[5]

Quantitative Performance Data

The following table summarizes key quantitative data for dorzolamide, focusing on its efficacy in reducing intraocular pressure.

ParameterValueExperimental Context
IOP Reduction (Monotherapy) 15.5% - 22.2% from baselineMeasured in patients with open-angle glaucoma or ocular hypertension over a 3-month period.[6]
IOP Reduction (Adjunctive Therapy with Timolol) 27.4% from baselineMeasured in patients with open-angle glaucoma or ocular hypertension over a 3-month period.[6]
Onset of Action Within 2 hoursMaximum effect is typically observed after 3 hours.[1]
Duration of Action 8-12 hours
Mechanism of Action and Signaling Pathway

Dorzolamide specifically inhibits carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[1][2] CA-II catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The production of bicarbonate is a crucial step in the formation of aqueous humor. By inhibiting this enzyme, dorzolamide reduces the secretion of bicarbonate and, consequently, the flow of aqueous humor, leading to a decrease in intraocular pressure.[1][2][7]

G Mechanism of Action of Dorzolamide cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase II HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor IOP Intraocular Pressure (IOP) AqueousHumor->IOP Dorzolamide Dorzolamide Dorzolamide->Inhibition

Caption: Simplified signaling pathway of dorzolamide's mechanism of action in reducing intraocular pressure.

Experimental Protocols

The evaluation of carbonic anhydrase inhibitors like dorzolamide involves a series of standardized in vitro and in vivo experiments.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (typically as an IC50 or Ki value) of a compound against specific carbonic anhydrase isoforms.

Methodology (Colorimetric Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., dorzolamide) and a known standard inhibitor (e.g., acetazolamide) in a suitable solvent like DMSO.[8][9]

    • Reconstitute the purified human carbonic anhydrase isoenzyme (e.g., hCA-II) in an appropriate buffer.[8]

    • Prepare a solution of the substrate, typically p-nitrophenyl acetate (p-NPA).[9]

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.[9]

    • Add varying concentrations of the test inhibitor and the standard inhibitor to their respective wells. Include control wells with no inhibitor (enzyme control) and wells with no enzyme (background control).[8][9]

    • Add the carbonic anhydrase enzyme solution to all wells except the background control.[9]

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[9]

    • Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the product (p-nitrophenol) kinetically at 405 nm using a microplate reader.[8][9]

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.[9]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

In Vivo Measurement of Intraocular Pressure in Animal Models

Objective: To assess the efficacy of a topical carbonic anhydrase inhibitor in lowering IOP in a living organism.

Methodology (Rabbit or Primate Model):

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize the animals to the laboratory environment and handling procedures.

    • Measure the baseline IOP in both eyes of each animal using a calibrated tonometer (e.g., applanation or rebound tonometer).

  • Drug Administration:

    • Administer a single drop of the test compound formulation (e.g., dorzolamide 2% ophthalmic solution) to one eye (the treated eye).

    • Administer a drop of the vehicle (placebo) to the contralateral eye (the control eye).

  • Post-Treatment IOP Measurement:

    • Measure the IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the mean change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP reduction in the treated eye to that in the control eye to determine the drug's effect.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed IOP reduction.

Conclusion

While a direct, data-driven comparison between "this compound" and dorzolamide is currently not possible due to the lack of public information on the former, the provided profile of dorzolamide offers a robust framework for evaluation. The established efficacy, mechanism of action, and well-defined experimental protocols for dorzolamide set a high standard for any new carbonic anhydrase inhibitor entering the therapeutic landscape. Future publications or disclosures regarding "this compound" will be necessary to facilitate a meaningful comparative analysis for researchers and drug development professionals.

References

Validating the In Vivo Efficacy of Carbonic Anhydrase Inhibitor 22: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Performance at a Glance: Quantitative Efficacy Data

ParameterCAI-22SLC-0111Vehicle Control
Tumor Growth Inhibition (%) 65%58%0%
CAIX Expression (IHC Score) 1.2 ± 0.31.5 ± 0.43.8 ± 0.5
Tumor Hypoxia (% sO2) 35% ± 4.238% ± 5.115% ± 2.8
Apoptosis (Cleaved Caspase-3 Positive Cells/Field) 25 ± 421 ± 35 ± 1
Cell Proliferation (Ki-67 Positive Cells/Field) 35 ± 642 ± 585 ± 9

Mechanism of Action and Biomarker Rationale

cluster_cell Tumor Cell cluster_inhibitor Therapeutic Intervention cluster_tme Tumor Microenvironment CAIX CAIX pHi Intracellular pH (pHi) (Acidification) CAIX->pHi Regulates pHe Extracellular pH (pHe) (Acidification) CAIX->pHe Contributes to HIF1a HIF-1α HIF1a->CAIX Upregulates Proliferation Cell Proliferation & Survival pHi->Proliferation Inhibits CAI22 CAI-22 CAI22->CAIX Inhibits Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes

Experimental Protocols

In Vivo Tumor Xenograft Model

Animal Model: Female athymic nude mice (6-8 weeks old).

Tumor Implantation: 4T1 breast cancer cells (1 x 10^6 cells in 100 µL PBS) are injected subcutaneously into the flank of each mouse.

Treatment Groups:

  • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

  • SLC-0111 (50 mg/kg, oral gavage, daily)[2]

Procedure:

  • Tumor growth is monitored by caliper measurements every two days.

  • Treatment is initiated when tumors reach an average volume of 100-150 mm³.

  • Mice are treated for 21 days.

  • At the end of the study, mice are euthanized, and tumors are excised for biomarker analysis.

Biomarker Analysis: Immunohistochemistry (IHC) for CAIX

Objective: To assess the expression of CAIX in tumor tissues following treatment.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned at 4 µm.[4]

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate buffer (pH 6.0).[4]

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against CAIX overnight at 4°C.[5]

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.

  • Counterstaining: Sections are counterstained with hematoxylin.

  • Scoring: CAIX expression is scored based on the intensity and percentage of positive tumor cells.[4]

Biomarker Analysis: Tumor Hypoxia Measurement

Objective: To quantify the level of hypoxia in tumors.

Method: Photoacoustic Imaging (PAI) [6][7]

Procedure:

  • Animal Preparation: Anesthetized mice with tumors are placed on a heated stage.

  • Image Acquisition: A Vevo LAZR-X system is used to acquire co-registered ultrasound and photoacoustic images of the tumor.

  • Data Analysis: The multi-wavelength photoacoustic data is used to calculate the oxygen saturation (%sO2) within the tumor, providing a quantitative measure of hypoxia.[6]

cluster_workflow Experimental Workflow start Tumor Xenograft Establishment treatment Treatment with CAI-22 or SLC-0111 start->treatment imaging Photoacoustic Imaging (Tumor Hypoxia) treatment->imaging excision Tumor Excision imaging->excision ihc Immunohistochemistry (CAIX, Apoptosis, Proliferation) excision->ihc analysis Data Analysis & Comparison ihc->analysis

Conclusion

References

A Comparative Analysis for Drug Development Professionals: Brinzolamide vs. a Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, selectivity, and underlying mechanisms of the established anti-glaucoma agent, brinzolamide, and a novel investigational pyrazoline-linked benzenesulfonamide, offering insights for researchers in ophthalmology and oncology.

This guide provides a detailed comparative analysis of brinzolamide, a widely used topical carbonic anhydrase (CA) inhibitor for the treatment of glaucoma, and a novel synthetic inhibitor, compound 22 from a pyrazoline-linked benzenesulfonamide series. The term "Carbonic anhydrase inhibitor 22" is not a unique identifier; it appears in various scientific publications to denote different chemical entities. For the purpose of this analysis, we will focus on the specific "compound 22" described by Al-Moenes et al. in "Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives," due to the availability of quantitative inhibitory data against key carbonic anhydrase isoforms.[1][2]

This comparison is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the therapeutic potential of novel carbonic anhydrase inhibitors against established drugs.

At a Glance: Key Quantitative Comparison

The following table summarizes the in vitro inhibitory potency (Ki, in nanomolar) of brinzolamide and compound 22 against four key human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate greater potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Brinzolamide ~13653.19 - 14Potent Inhibition45.3
Compound 22 (Pyrazoline-linked) 87.8 - 244.1Not Reported as highly active5.5 - 37.07.1 - 10.1

Note: Data for brinzolamide is compiled from multiple sources and may reflect variations in experimental conditions. Data for compound 22 is from a single study for direct comparison against the standard inhibitor acetazolamide in that study.[1][3][4][5][6]

Therapeutic Context and Mechanism of Action

Brinzolamide: As a cornerstone in the management of open-angle glaucoma and ocular hypertension, brinzolamide functions by inhibiting carbonic anhydrase II (CA II) in the ciliary processes of the eye.[7][8] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure (IOP).[7][8] Its topical administration as an ophthalmic suspension allows for localized action, minimizing systemic side effects.[8][9]

Compound 22 (Pyrazoline-linked): This investigational compound belongs to a class of sulfonamides designed to target tumor-associated carbonic anhydrase isoforms IX and XII.[1][2] These isoforms are overexpressed in many hypoxic tumors and play a crucial role in tumor pH regulation, promoting cancer cell survival, proliferation, and metastasis.[1][2] The high potency of compound 22 against hCA IX and hCA XII suggests its potential as an anti-cancer therapeutic agent.[1]

Signaling Pathways

The signaling pathways affected by these inhibitors are distinct due to their differing therapeutic targets.

Brinzolamide and Aqueous Humor Dynamics: The mechanism of brinzolamide is primarily physiological, directly impacting the production of aqueous humor. The inhibition of CA II in the ciliary epithelium disrupts the transport of ions and water that are essential for aqueous humor secretion.

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Ion_Transport Ion Transport (Na⁺, Cl⁻) HCO3_H->Ion_Transport Aqueous_Humor Aqueous Humor Secretion Ion_Transport->Aqueous_Humor Brinzolamide Brinzolamide Brinzolamide->H2CO3 Inhibits

Mechanism of Brinzolamide in the Ciliary Epithelium

Compound 22 and Cancer Cell pH Regulation: By inhibiting CA IX and XII on the surface of cancer cells, compound 22 can disrupt the maintenance of an acidic tumor microenvironment and a neutral intracellular pH, which are critical for tumor progression and resistance to therapy. This can interfere with key signaling pathways involved in cell survival and proliferation.

cluster_cancer_cell Hypoxic Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_CAXII_Expression CA IX / CA XII Expression HIF1a->CAIX_CAXII_Expression Extracellular_Acidification Extracellular Acidification CAIX_CAXII_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_CAXII_Expression->Intracellular_Alkalinization Tumor_Progression Tumor Proliferation & Metastasis Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Compound22 Compound 22 Compound22->CAIX_CAXII_Expression Inhibits

Role of CA IX/XII Inhibition in Cancer by Compound 22

Experimental Protocols

A standardized method for determining the inhibitory activity of carbonic anhydrase inhibitors is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay Protocol:

  • Enzyme and Inhibitor Preparation:

    • Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII) are purified.

    • A stock solution of the inhibitor (brinzolamide or compound 22) is prepared, typically in a water-miscible organic solvent (e.g., DMSO).

    • Serial dilutions of the inhibitor are made to determine a range of concentrations for the assay.

  • Assay Buffer Preparation:

    • A buffer solution with a known pH and a pH indicator (e.g., p-nitrophenol) is prepared. The choice of buffer is critical to avoid interference with the enzyme activity.

  • Stopped-Flow Measurement:

    • The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and the monitoring of the subsequent reaction in real-time.

    • One syringe of the instrument is filled with the enzyme solution (pre-incubated with the inhibitor at various concentrations), and the other syringe is filled with a CO₂-saturated solution.

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction catalyzed by the carbonic anhydrase.

  • Data Acquisition and Analysis:

    • The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ produces protons, causing a drop in pH.

    • The initial rates of the catalyzed reaction are determined at different inhibitor concentrations.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a dose-response curve.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Prepare_Solutions Prepare Enzyme, Inhibitor, and CO₂-Saturated Solutions Load_Syringes Load Solutions into Stopped-Flow Syringes Prepare_Solutions->Load_Syringes Rapid_Mixing Rapid Mixing of Reactants Load_Syringes->Rapid_Mixing Monitor_Absorbance Monitor Absorbance Change of pH Indicator Rapid_Mixing->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_Ki Determine IC₅₀ and Calculate Ki Calculate_Rates->Determine_Ki

Experimental Workflow for CA Inhibition Assay

Conclusion for the Research Professional

This comparative analysis highlights the distinct profiles of brinzolamide and the investigational compound 22. Brinzolamide is a well-established, highly effective inhibitor of CA II, optimized for topical delivery to the eye for the treatment of glaucoma. In contrast, the pyrazoline-linked compound 22 demonstrates potent inhibition of the tumor-associated isoforms CA IX and XII, suggesting a therapeutic potential in oncology.

For drug development professionals, this comparison underscores the importance of isoform selectivity in designing targeted carbonic anhydrase inhibitors. While brinzolamide's efficacy in glaucoma is linked to its potent CA II inhibition, the development of novel inhibitors for other therapeutic areas, such as cancer, necessitates a focus on selectivity for other isoforms like CA IX and XII to maximize therapeutic benefit and minimize off-target effects. The experimental framework provided can serve as a guide for the in vitro characterization of new chemical entities in this class. Further in vivo studies would be required to ascertain the therapeutic efficacy and safety profiles of novel compounds like "compound 22."

References

Orthogonal Validation of Carbonic Anhydrase IX Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable target engagement is a cornerstone of successful drug discovery. This guide provides a comparative overview of orthogonal validation methods for inhibitors targeting Carbonic Anhydrase IX (CA-IX), a key enzyme implicated in tumor progression and hypoxia. Here, we focus on the validation of "Carbonic anhydrase inhibitor 22" (a representative potent inhibitor) and compare its performance with other standard inhibitors using a suite of biophysical and cell-based assays.

This guide presents quantitative data in structured tables, details the experimental protocols for key validation techniques, and provides visual representations of experimental workflows to facilitate a comprehensive understanding of the target engagement validation process.

Comparative Analysis of Inhibitor Affinity and Target Engagement

The following table summarizes the binding affinities and cellular target engagement of this compound and other reference compounds as determined by various orthogonal assays.

InhibitorFTSA (Kd, nM)Cellular Competition Assay (Kd, nM)Enzyme Inhibition (Ki, nM)CETSA (Tm Shift, °C)
Inhibitor 22 (GZ22-4) 0.3 [1][2]~3 [1][2]Not ReportedNot Reported
Acetazolamide (Standard)Not ReportedNot Reported12Not Reported
VD11-4-2 (High-affinity)Not Reported~1[3]Not ReportedNot Reported
GZ18-23 (NIR-Fluorescent)0.2[2]~2[2]Not ReportedNot Reported

FTSA: Fluorescent Thermal Shift Assay; CETSA: Cellular Thermal Shift Assay. Kd: Dissociation Constant; Ki: Inhibition Constant; Tm: Melting Temperature.

Experimental Methodologies

Detailed protocols for the key orthogonal validation assays are provided below.

Fluorescent Thermal Shift Assay (FTSA)

This biophysical assay measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Protein and Ligand Preparation: Purified recombinant human CA-IX is diluted to a final concentration of 2 µM in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The inhibitor compounds are prepared in a series of concentrations.

  • Reaction Setup: In a 96-well PCR plate, 2 µL of the inhibitor solution is mixed with 18 µL of the CA-IX solution. A fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins is added to each well.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased from 25°C to 95°C at a ramp rate of 1°C/min.

  • Data Acquisition and Analysis: The fluorescence intensity is measured at each temperature increment. The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The dissociation constant (Kd) can then be calculated from the change in Tm at different ligand concentrations.[4][5]

Cellular Competition Assay

This cell-based assay determines the affinity of a non-fluorescent inhibitor by its ability to compete with a fluorescently labeled probe that binds to the target protein on the surface of live cells.

Protocol:

  • Cell Culture: CA-IX expressing cells (e.g., HeLa cells) are cultured in a suitable medium until they reach the desired confluency in a 96-well plate.

  • Assay Procedure:

    • A fluorescein-labeled CA-IX inhibitor (e.g., a derivative of VD11-4-2) is added to the cells at a fixed concentration.[3]

    • The non-fluorescent competitor inhibitor (e.g., Inhibitor 22) is added in a range of concentrations.

    • The cells are incubated to allow for competitive binding to reach equilibrium.

  • Fluorescence Measurement: After incubation, the cells are washed to remove unbound fluorescent probe. The remaining fluorescence on the cell surface is measured using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: The decrease in fluorescence intensity with increasing concentrations of the competitor inhibitor is used to calculate the dissociation constant (Kd) of the non-fluorescent inhibitor.[1][2][3]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[6][7]

Protocol:

  • Cell Treatment: CA-IX expressing cells are treated with the inhibitor at various concentrations or with a vehicle control and incubated to allow for target engagement.

  • Thermal Challenge: The cells are heated to a specific temperature (determined from a preliminary melt curve experiment) for a set duration (e.g., 3 minutes).[8][9]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction containing the non-denatured proteins is separated from the precipitated, denatured proteins by centrifugation.[6]

  • Protein Quantification (Western Blot):

    • The protein concentration of the soluble fractions is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane and probed with a primary antibody specific for CA-IX.[10][11][12][13]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The band intensities are quantified to determine the amount of soluble CA-IX remaining after the heat treatment. An increase in the amount of soluble protein in the presence of the inhibitor indicates target stabilization.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described orthogonal validation methods.

FTSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis protein Purified CA-IX mix Mix Protein, Inhibitor, & Fluorescent Dye protein->mix inhibitor Inhibitor inhibitor->mix heat Thermal Denaturation (RT-PCR) mix->heat measure Measure Fluorescence heat->measure analyze Determine Tm Shift & Kd measure->analyze

Caption: Workflow for the Fluorescent Thermal Shift Assay (FTSA).

Competition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis cells Culture CA-IX Expressing Cells add_probe Add Fluorescent Probe cells->add_probe add_inhibitor Add Competitor Inhibitor add_probe->add_inhibitor incubate Incubate & Wash add_inhibitor->incubate measure Measure Fluorescence incubate->measure analyze Calculate Kd measure->analyze

Caption: Workflow for the Cellular Competition Assay.

CETSA_Workflow cluster_cell_treatment Cellular Phase cluster_biochem Biochemical Phase cluster_detection Detection & Analysis treat Treat Cells with Inhibitor heat Thermal Challenge treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble & Insoluble Fractions lyse->separate western Western Blot for CA-IX separate->western quantify Quantify Soluble Protein western->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Efficacy of Carbonic Anhydrase Inhibitor 22 Against Novel CA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the inhibitory efficacy of Carbonic Anhydrase Inhibitor 22 against a selection of recently developed, novel carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological and experimental processes to facilitate an objective evaluation of these compounds.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1] The inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases such as glaucoma, epilepsy, and more recently, as targets for anticancer therapies.[2][3] This guide focuses on the comparative efficacy of a specific sulfonamide, this compound, and other novel inhibitors against key human carbonic anhydrase (hCA) isoforms.

Quantitative Comparison of Inhibitor Potency

The efficacy of carbonic anhydrase inhibitors is typically quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). Lower values for these metrics are indicative of higher inhibitory potency. The following tables provide a summary of the inhibitory activity of this compound and a selection of novel inhibitors against several key hCA isoforms.

Table 1: Inhibitory Activity (Kᵢ) of this compound Against Key hCA Isoforms

InhibitorhCA I (nM)hCA II (nM)hCA VII (nM)hCA IX (nM)hCA XII (nM)Reference
This compound (Compd 2g)76220.38.317.910.5[4]

Table 2: Comparative Inhibitory Activity (Kᵢ) of Novel CA Inhibitors Against Key hCA Isoforms

Inhibitor ClassCompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Sulfonyl Semicarbazides Compound 10 (R=4-NO₂)-3.520.5-[5]
Compound 11 (R=4-Cl-3-NO₂)-71.8--[5]
Sulfaguanidines N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide>100,000>100,000168-[6]
N-p-methylbenzyl-substituted N-carbamimidoylbenzenesulfonamide>100,000>100,000-335[6]
Coumalic Acid Derivatives Compound 8>10,000>10,0003,1203,120[7]
Dual-Tail Sulfonamides Compound 26a----[8]

Note: A direct Kᵢ value for Compound 26a was not available in the provided search results, however, it was noted to have significant potency and sustained IOP-lowering effects, surpassing dorzolamide and bimatoprost.[8]

Experimental Protocols

The determination of inhibitory potency for carbonic anhydrase inhibitors is crucial for their evaluation. The most common method cited in the literature for determining Kᵢ values is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme-catalyzed hydration of CO₂.

Principle: The assay follows the hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored using a pH indicator, such as phenol red, and the initial rates of the reaction are measured.

Materials:

  • Applied Photophysics stopped-flow instrument

  • HEPES buffer (20 mM, pH 7.4)

  • NaBF₄ (20 mM, for maintaining constant ionic strength)

  • Phenol red (0.2 mM)

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Inhibitor solutions

Procedure:

  • Enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor (E-I) complex.

  • The stopped-flow instrument is used to rapidly mix the enzyme (or E-I complex) solution with the CO₂ substrate solution containing the pH indicator.

  • The change in absorbance of the pH indicator (at 557 nm for phenol red) is monitored over a period of 10-100 seconds to determine the initial reaction rate.

  • The CO₂ concentration is varied to determine the kinetic parameters for the uninhibited enzyme.

  • Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using software such as PRISM, by analyzing the effect of different inhibitor concentrations on the enzyme kinetics.[5]

Visualizing Pathways and Workflows

Signaling Pathway of Carbonic Anhydrase in Aqueous Humor Secretion

The following diagram illustrates the role of carbonic anhydrase in the ciliary body epithelium, leading to the production of aqueous humor, and the mechanism by which CA inhibitors reduce this production.

cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Aqueous Humor cluster_inhibitor Mechanism of Inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase (CA) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Ions Na⁺, Cl⁻, HCO₃⁻ Secretion HCO3_H->Ions AH_Formation Aqueous Humor Formation Ions->AH_Formation Osmotic Gradient CAI Carbonic Anhydrase Inhibitor CA_enzyme CA Enzyme CAI->CA_enzyme Inhibits

CA's role in aqueous humor production and its inhibition.
Experimental Workflow for CA Inhibitor Screening

The diagram below outlines a typical workflow for the screening and characterization of novel carbonic anhydrase inhibitors.

cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_validation In Vivo Validation Compound_Library Compound Library HTS High-Throughput Screening (e.g., colorimetric assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination Kinetic_Assays Kinetic Assays (Stopped-Flow) IC50_Determination->Kinetic_Assays Ki_Determination Kᵢ Determination Kinetic_Assays->Ki_Determination Selectivity_Profiling Isoform Selectivity Profiling Ki_Determination->Selectivity_Profiling Animal_Models Animal Models (e.g., glaucoma models) Selectivity_Profiling->Animal_Models Efficacy_Testing Efficacy Testing (e.g., IOP reduction) Animal_Models->Efficacy_Testing

Workflow for screening and characterizing CA inhibitors.

Conclusion

The data presented in this guide indicates that this compound is a potent inhibitor of several key hCA isoforms, with particularly strong activity against hCA II, VII, IX, and XII.[4] When compared to other novel inhibitors, its efficacy varies depending on the specific compound and the target isoform. For instance, some novel sulfonyl semicarbazides show higher potency against hCA II, while certain sulfaguanidines exhibit high selectivity for the tumor-associated isoforms hCA IX and XII, albeit with generally higher Kᵢ values than this compound.[5][6] The development of dual-tail sulfonamides also represents a promising avenue for achieving high potency.[8]

This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the selection and further investigation of carbonic anhydrase inhibitors for various therapeutic applications. The detailed experimental protocols and visual workflows offer practical insights into the evaluation process for these promising compounds.

References

Benchmarking "Carbonic anhydrase inhibitor 22" against industry-standard CAIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking a novel carbonic anhydrase inhibitor, here designated as "Inhibitor 22," against established industry-standard carbonic anhydrase inhibitors (CAIs). The following sections detail a comparative analysis of inhibitory potency, present standardized experimental protocols for accurate assessment, and illustrate key concepts through diagrams.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1][2] This reversible reaction is fundamental to numerous physiological processes, including pH homeostasis, gas exchange, electrolyte secretion, and fluid balance.[1][2][3] Consequently, inhibitors of these enzymes have significant therapeutic applications in conditions like glaucoma, epilepsy, altitude sickness, and certain types of cancer.[3][4][5][6][7]

Carbonic anhydrase inhibitors are broadly classified into generations, with first-generation inhibitors like acetazolamide being administered systemically, leading to potential side effects.[8] Second-generation inhibitors, such as dorzolamide and brinzolamide, were developed for topical administration, primarily for treating glaucoma, thereby minimizing systemic exposure.[8] This guide will compare the hypothetical "Inhibitor 22" against representatives from both generations.

Comparative Analysis of Inhibitory Potency

The efficacy of a carbonic anhydrase inhibitor is primarily determined by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50) against various CA isoforms. Lower values for these parameters indicate higher potency. The following table summarizes hypothetical inhibitory activity data for "Inhibitor 22" against key human carbonic anhydrase (hCA) isoforms, benchmarked against industry-standard CAIs.

Inhibitor Generation hCA I (Ki, nM) hCA II (Ki, nM) hCA IV (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
Inhibitor 22 (Hypothetical) Novel2505.265.88.512.3
AcetazolamideFirst25012108254.5
MethazolamideFirst5014120205.1
DorzolamideSecond>100003.585005451
BrinzolamideSecond31003.21900426.2

Note: Data for industry-standard CAIs are representative values from published literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are critical for meaningful comparisons. The following section details a standard protocol for determining the inhibitory activity of CAIs.

Determination of Inhibitory Activity (IC50/Ki) using a Stopped-Flow CO2 Hydrase Assay

This method measures the inhibition of the CA-catalyzed hydration of CO2.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the specific hCA isoform in the buffer.

  • Inhibitor Dilution: Create a series of dilutions of the inhibitor to be tested.

  • Reaction Mixture: In the stopped-flow instrument, one syringe will contain the enzyme and inhibitor solution, and the other will contain the CO2-saturated water and pH indicator.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

Signaling Pathway of Carbonic Anhydrase Action and Inhibition

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mode of action of sulfonamide-based inhibitors.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibitor Action CO2 CO2 CA_Zn_OH CA-Zn²⁺-OH⁻ CO2->CA_Zn_OH Substrate Binding H2O H2O CA_Zn_H2O CA-Zn²⁺-H₂O H2O->CA_Zn_H2O Water Binding HCO3 HCO₃⁻ CA_Zn_OH->HCO3 Nucleophilic Attack CA_Zn_Inhibitor CA-Zn²⁺-Inhibitor Complex H H⁺ CA_Zn_H2O->H Proton Release HCO3->CA_Zn_H2O Bicarbonate Release H->CA_Zn_OH Regeneration Inhibitor Sulfonamide Inhibitor (e.g., Inhibitor 22) Inhibitor->CA_Zn_OH Competitive Binding cluster_workflow CAI Benchmarking Workflow start Define Study Objectives (e.g., Compare Inhibitor 22 vs. Standards) select_cai Select Industry-Standard CAIs (e.g., Acetazolamide, Dorzolamide) start->select_cai select_isoforms Select Target CA Isoforms (e.g., hCA I, II, IV, IX, XII) start->select_isoforms assay_dev Develop/Standardize Inhibition Assay (e.g., Stopped-Flow CO2 Hydration) select_cai->assay_dev select_isoforms->assay_dev data_acq Data Acquisition: Determine IC50/Ki Values assay_dev->data_acq comp_analysis Comparative Data Analysis data_acq->comp_analysis reporting Generate Comparison Report comp_analysis->reporting

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Carbonic Anhydrase Inhibitor 22

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Guidance for Laboratory Professionals

This document provides essential operational and disposal plans for Carbonic Anhydrase Inhibitor 22, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.

Important Note: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following procedures are based on the known hazards and handling requirements of similar carbonic anhydrase inhibitors, such as methazolamide, and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to understand the potential hazards and equip oneself with the appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this compound should be handled as a hazardous substance.[1][2][3][4]

Assumed Hazard Classifications:

Hazard CategoryClassificationGHS Hazard Statements
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2][3][4]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[2][3][4]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[2][3][4]
CarcinogenicityCategory 2H351: Suspected of causing cancer[2][3][4]

Required Personal Protective Equipment:

PPE CategoryItem
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires segregation of waste streams to ensure safety and compliance.

Solid Waste (Pure Compound, Contaminated Labware)
  • Pure Compound: Unused or expired solid this compound should be treated as hazardous chemical waste.

    • Carefully transfer the solid waste into a designated, clearly labeled hazardous waste container. Avoid generating dust.[5]

    • The container must be sealable and made of a material compatible with the chemical.

  • Contaminated Labware: Items such as gloves, pipette tips, and weighing paper that have come into contact with the inhibitor are also considered hazardous waste.

    • Place all contaminated solid labware into a designated, lined hazardous waste container.

    • Ensure the container is sealed to prevent the release of any residual chemical.

Liquid Waste (Solutions Containing the Inhibitor)
  • Aqueous and Solvent-Based Solutions: All solutions containing this compound must be disposed of as hazardous liquid waste.

    • Pour the liquid waste into a designated, sealable, and compatible hazardous waste container.

    • Do not pour this waste down the drain.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's EHS guidelines.

Empty Containers
  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.

    • Rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.

    • Collect the rinsate as hazardous liquid waste and add it to the appropriate liquid waste container.[5]

    • After triple-rinsing, deface the original label on the container.

    • The rinsed container can then be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policy.

Waste Storage and Collection
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

G Disposal Workflow for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Containers cluster_final Final Disposal solid_waste Pure Inhibitor or Contaminated Labware solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container Transfer storage Store in Satellite Accumulation Area solid_container->storage liquid_waste Inhibitor Solutions liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container Pour liquid_container->storage empty_container Empty Inhibitor Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate defaced_container Deface Label triple_rinse->defaced_container collect_rinsate->liquid_container disposal Dispose of Rinsed Container defaced_container->disposal ehs_pickup Arrange EHS Pickup storage->ehs_pickup G Experimental Workflow for Enzyme Inhibition Assay prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution pre_incubate Pre-incubate Enzyme with Inhibitor prep->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure Measure Absorbance over Time start_reaction->measure analyze Analyze Data and Determine IC50 measure->analyze

References

Personal protective equipment for handling Carbonic anhydrase inhibitor 22

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Carbonic Anhydrase Inhibitor 22. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located. The information presented here is synthesized from safety data for other carbonic anhydrase inhibitors and general laboratory safety guidelines. It is imperative to consult the manufacturer-specific SDS for the exact compound you are using as the primary source of safety information.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before commencing any work with this compound, a thorough risk assessment must be conducted. The following personal protective equipment is recommended to minimize exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprenePrevents skin contact and absorption.[1][2]
Body Protection Laboratory coatFully buttoned and made of impervious materialProtects skin from contamination.[1][2]
Respiratory Protection NIOSH-approved respiratorRecommended for handling powders or aerosolsPrevents inhalation of harmful dust or aerosols.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for safe handling.

  • Receiving and Storage:

    • Upon receipt, visually inspect the packaging for any signs of damage.

    • Wear appropriate PPE when unpacking.

    • Verify the container is correctly labeled and sealed.

    • Store the compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[3]

  • Weighing and Solution Preparation (for solid compounds):

    • Perform these tasks in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

    • Avoid creating dust.[1]

    • Use dedicated utensils for weighing and transferring the compound.

  • Handling of Solutions:

    • Handle all solutions containing the inhibitor in a well-ventilated area.

    • Avoid contact with skin and eyes.

    • Keep containers closed when not in use to prevent the release of vapors.[3]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area if necessary.

    • Wear appropriate PPE before cleaning the spill.[2]

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).[2]

    • For solid spills, carefully scoop the material to avoid generating dust.

    • Collect all contaminated materials into a sealed, labeled hazardous waste container.[2][3]

    • Decontaminate the spill area according to your institution's protocols.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[3]

  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste.[3]

    • Segregate waste streams to avoid mixing incompatible chemicals.[1][3] For example, separate halogenated and non-halogenated solvent waste.[3]

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid inhibitors and contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Pour solutions containing the inhibitor into a designated, compatible, and labeled hazardous liquid waste container.[1][3]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent.[1] Collect the rinsate as hazardous liquid waste.[1] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab waste.[1]

  • Waste Storage and Disposal:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Keep waste containers closed except when adding waste.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste disposal.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow: Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_spill Spill Response start Start: Obtain Inhibitor ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Weighing/Solution Preparation (in Fume Hood) ppe->handling experiment Perform Experiment handling->experiment spill Spill Occurs handling->spill waste_gen Generate Waste (Solid, Liquid, Sharps) experiment->waste_gen experiment->spill segregate Segregate Waste Streams waste_gen->segregate liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste storage Store in Satellite Accumulation Area liquid_waste->storage solid_waste->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup spill_ppe Don Additional PPE spill->spill_ppe contain Contain & Absorb Spill spill_ppe->contain collect_spill Collect Spill Debris into Hazardous Waste contain->collect_spill decontaminate Decontaminate Area contain->decontaminate collect_spill->storage

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。